molecular formula C8H10INO2 B12970998 4-(Aminomethyl)-5-iodo-2-methoxyphenol

4-(Aminomethyl)-5-iodo-2-methoxyphenol

Cat. No.: B12970998
M. Wt: 279.07 g/mol
InChI Key: ROBSFPSNQJNQKB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-iodo-2-methoxyphenol is a synthetic phenolic compound of high interest in medicinal chemistry and pharmacology research. Its structure combines a vanillylamine core, known for its biological activity, with an iodine substituent, which enhances its potential as a molecular scaffold for drug discovery and biochemical probing. The primary research value of this compound lies in its potential as a key intermediate or pharmacophore in the study of ion channels and G-protein coupled receptors (GPCRs). Structurally, it shares a close resemblance to compounds investigated as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key target in pain and inflammation research . Furthermore, the iodine atom on the phenolic ring makes it a particularly valuable precursor for the development of high-affinity receptor ligands, analogous to strategies used in developing radioligands for serotonin receptors like the 5-HT2A receptor . The methoxyphenol moiety is also associated with anti-inflammatory properties. Research on related methoxyphenolic compounds has demonstrated their ability to inhibit the production of multiple inflammatory mediators, such as IL-6, IL-8, and CCL2, in human airway cells, suggesting a potential role in exploring post-transcriptional inflammatory pathways . As a building block, the aminomethyl group allows for further functionalization, such as amide bond formation, while the iodine atom is amenable to metal-catalyzed cross-coupling reactions, enabling the creation of more complex chemical libraries for biological screening. 4-(Aminomethyl)-5-iodo-2-methoxyphenol is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-5-iodo-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBSFPSNQJNQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Aminomethyl)-5-iodo-2-methoxyphenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Aminomethyl)-5-iodo-2-methoxyphenol: Structure, Properties, and Synthetic Strategies

Abstract

This technical guide provides a comprehensive scientific overview of 4-(Aminomethyl)-5-iodo-2-methoxyphenol, a substituted phenolic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from structurally related analogs to infer its chemical properties, propose a robust synthetic pathway, and discuss its potential biological significance. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this molecule as a novel building block or therapeutic lead.

Introduction and Molecular Overview

4-(Aminomethyl)-5-iodo-2-methoxyphenol belongs to the class of substituted guaiacols (2-methoxyphenols). The core structure features a phenol ring substituted with a methoxy group, an aminomethyl side chain, and an iodine atom. This unique combination of functional groups suggests a rich potential for biological activity. The phenolic hydroxyl and methoxy groups are common motifs in natural products with antioxidant and anti-inflammatory properties.[1] The aminomethyl group introduces basicity and a potential point of interaction with biological targets, while the iodine atom can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing pharmacological effects.[1][2]

This document will explore the molecule's characteristics by drawing parallels with its non-iodinated parent, 4-(Aminomethyl)-2-methoxyphenol[3], and its hydroxymethyl analog, 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.[4]

Chemical Structure and Identifiers

The structural framework of 4-(Aminomethyl)-5-iodo-2-methoxyphenol is foundational to understanding its reactivity and potential biological function.

Caption: Chemical structure of 4-(Aminomethyl)-5-iodo-2-methoxyphenol.

Table 1: Chemical Identifiers

PropertyValueSource
IUPAC Name 4-(Aminomethyl)-5-iodo-2-methoxyphenolInferred
Synonyms 5-IodovanillylamineInferred
CAS Number Not assigned-
Molecular Formula C₈H₁₀INO₂Calculated
Molecular Weight 279.08 g/mol Calculated
InChI Key (Predicted)Inferred

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and data from analogous molecules. These properties are critical for predicting its behavior in biological systems and for designing experimental protocols.

Table 2: Predicted Physicochemical Properties

PropertyValueRationale / Comparative Source
Appearance Off-white to light brown solidInferred from related phenols.[4]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in waterInferred from similar structures.[4]
pKa (Phenolic OH) ~9-10Predicted based on substituted phenols.
pKa (Ammonium) ~9-10Predicted based on benzylamines.
XLogP3 ~1.8Predicted; increased lipophilicity due to iodine compared to the parent compound.[4]
Hydrogen Bond Donor Count 2Calculated
Hydrogen Bond Acceptor Count 3Calculated
Rotatable Bond Count 3Calculated

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol can be envisioned starting from the readily available precursor, 4-(Aminomethyl)-2-methoxyphenol (also known as vanillylamine). The key transformation is the regioselective electrophilic iodination of the electron-rich aromatic ring. The hydroxyl and methoxy groups are ortho, para-directing, and the position ortho to the hydroxyl group and meta to the aminomethyl group is sterically accessible and electronically favored for iodination.

SynthesisWorkflow start 4-(Aminomethyl)-2-methoxyphenol (Vanillylamine) reaction Electrophilic Iodination start->reaction Step 1 reagents Reagents: - Sodium Iodide (NaI) - Sodium Hypochlorite (NaOCl, aq.) - Methanol (Solvent) reagents->reaction workup Reaction Quench & Workup: - Sodium Thiosulfate (aq.) - pH Adjustment - Extraction (e.g., Ethyl Acetate) reaction->workup Step 2 purification Purification: - Column Chromatography or - Recrystallization workup->purification Step 3 product 4-(Aminomethyl)-5-iodo-2-methoxyphenol purification->product Final Product

Caption: Proposed synthetic workflow for 4-(Aminomethyl)-5-iodo-2-methoxyphenol.

Detailed Experimental Protocol (Hypothesized)

This protocol is adapted from established methods for the iodination of activated phenolic rings.[4][5]

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(Aminomethyl)-2-methoxyphenol hydrochloride in methanol. Add 1.1 equivalents of Sodium Iodide (NaI) and stir until fully dissolved. Cool the flask to 0 °C in an ice-water bath.

    • Causality: Using the hydrochloride salt can protect the amine during the reaction. The reaction is cooled to control the rate and prevent potential side reactions from the highly reactive electrophilic iodine species generated in situ.

  • Iodination: Slowly add a solution of sodium hypochlorite (e.g., commercial bleach, ~1.2 equivalents) dropwise to the cooled mixture over 20-30 minutes. Maintain vigorous stirring.

    • Causality: Sodium hypochlorite oxidizes sodium iodide to generate the electrophilic iodine species (hypoiodite or I⁺ equivalent) required for the aromatic substitution. A slow addition rate is crucial to maintain control over the exothermic reaction.

  • Reaction Monitoring & Quench: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine and hypochlorite.

  • Workup and Isolation: Adjust the pH of the solution to ~8-9 with a suitable base (e.g., sodium bicarbonate) to deprotonate the amine and facilitate extraction. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(Aminomethyl)-5-iodo-2-methoxyphenol.

    • Self-Validation: The structure and purity of the final product must be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Potential Biological Activity and Applications

While no specific biological data exists for 4-(Aminomethyl)-5-iodo-2-methoxyphenol, its structural motifs allow for informed hypotheses regarding its pharmacological potential.

  • Antioxidant and Anti-inflammatory Properties: The 2-methoxyphenol (guaiacol) core is a known scavenger of free radicals.[1][5] This activity is attributed to the phenolic hydroxyl group's ability to donate a hydrogen atom. This suggests the compound could have applications in conditions associated with oxidative stress and inflammation.

  • Neurological and Receptor Activity: Many iodinated phenethylamines are known to have potent effects on the central nervous system, often acting as ligands for serotonin or dopamine receptors.[6][7] For instance, compounds like 25I-NBOH show high affinity for serotonin 5-HT₂ₐ receptors and can have cardiovascular effects.[7] Therefore, it is plausible that 4-(Aminomethyl)-5-iodo-2-methoxyphenol could serve as a scaffold for developing novel CNS-active agents.

  • Antimicrobial Potential: Halogenation of phenols is a well-established strategy to enhance their antimicrobial activity.[8] The presence of iodine on the phenolic ring could confer antibacterial or antifungal properties.

Hypothesized Signaling Pathway Interaction

Based on the anti-inflammatory potential of related methoxyphenols, a plausible mechanism of action involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[4]

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor Activation stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκBα Degradation nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nucleus->genes Promotes Transcription compound 4-(Aminomethyl)-5-iodo- 2-methoxyphenol compound->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

4-(Aminomethyl)-5-iodo-2-methoxyphenol is a synthetically accessible molecule with significant, albeit currently unexplored, potential in medicinal chemistry. Its structure combines the proven antioxidant framework of guaiacol with an amine functional group and a modulating iodine atom. The proposed synthesis provides a clear path for its preparation, enabling further investigation.

Future research should focus on the practical synthesis and rigorous characterization of this compound. Subsequently, a comprehensive biological evaluation is warranted to screen for antioxidant, anti-inflammatory, antimicrobial, and CNS receptor binding activities to validate the hypotheses presented in this guide.

References

  • Kavlock, R. J., & Oglesby, L. A. (1989). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology, 41(1), 43-50. [Link]

  • Rondanelli, M., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(18), 5539. [Link]

  • Koval, O., et al. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. ResearchGate. [Link]

  • Jayanthi, S., & Subhashini, R. (2021). Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. ProQuest. [Link]

  • Jayanthi, S., & Subhashini, R. (2021). Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. Oriental Journal of Chemistry, 37(4). [Link]

  • da Silva, F. C., et al. (2004). Iodination of phenols in water using easy to handle amine-iodine complexes. Journal of the Brazilian Chemical Society, 15(5). [Link]

  • Dains, F. B., & Eberly, F. (1931). p-IODOPHENOL. Organic Syntheses, 11, 74. [Link]

  • Cabrini, D., et al. (2009). Process for the iodination of aromatic compounds.
  • Lead Sciences. (n.d.). 4-(Aminomethyl)-2-methoxyphenol. Lead Sciences. [Link]

  • Kim, J., et al. (2012). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 57(5), 1335-1341. [Link]

  • Cha, H. J., et al. (2022). 2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol (25I-NBOH) and 2-(((2-(4-chloro-2,5-dimethoxyphenyl)ethyl)amino)methyl)phenol (25C-NBOH) induce adverse effects on the cardiovascular system. Toxicology Letters, 356, 26-34. [Link]

Sources

The "Iodine Switch" in Vanilloid Pharmacology: A Technical Guide to 4-(Aminomethyl)-5-iodo-2-methoxyphenol (CAS 859172-19-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and rational drug design, the modification of established pharmacophores often yields profound shifts in receptor activity. 4-(Aminomethyl)-5-iodo-2-methoxyphenol , widely known in pharmacological literature as 6-iodovanillamine , is a critical synthetic intermediate[1]. By introducing a bulky, electron-rich iodine atom at a specific position on the vanilloid ring, researchers can perform an "iodine switch"—converting potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonists, such as capsaicin, into powerful competitive antagonists[2].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic causality behind its pharmacological utility, and a self-validating synthetic protocol for generating TRPV1 antagonists.

Physicochemical Identity & Structural Nuances

Before deploying this compound in synthetic workflows, it is crucial to reconcile its nomenclature. Under standard IUPAC phenol numbering, the hydroxyl group occupies position 1, placing the iodine at position 5. However, in vanilloid/benzylamine nomenclature (where the aminomethyl group is position 1), the identical iodine atom is located at position 6. Thus, 4-(aminomethyl)-5-iodo-2-methoxyphenol and 6-iodovanillamine are the exact same chemical entity[1][3].

Table 1: Quantitative Physicochemical Profile
PropertyValue
Chemical Name (IUPAC) 4-(Aminomethyl)-5-iodo-2-methoxyphenol
Common Synonym 6-Iodovanillamine
CAS Registry Number 859172-19-3[3]
Molecular Formula C8H10INO2[3]
Molecular Weight 279.07 g/mol [3]
Monoisotopic Mass 278.9756 Da
Primary Application Precursor for TRPV1 Antagonists (e.g., 6'-iodononivamide)[2]

Mechanistic Causality: The "Iodine Switch" at TRPV1

The TRPV1 channel is a non-selective cation channel deeply implicated in nociception (pain sensation) and neurogenic inflammation. Classical vanilloids (like capsaicin or olvanil) bind to the intracellular domain of TRPV1, triggering a conformational change that opens the channel pore, allowing calcium (


) influx[2][4].

When 6-iodovanillamine is coupled with an acyl chain (e.g., nonanoic acid) to form a 6'-iodovanillamide, the pharmacological profile flips entirely.

  • The Causality: The steric bulk (van der Waals radius of ~1.98 Å) and high lipophilicity of the iodine atom at the 6-position do not prevent the molecule from entering the TRPV1 binding pocket. Instead, it anchors the ligand tightly (competitive binding) while sterically clashing with the receptor residues required to induce the channel-opening conformational shift[2].

  • The Result: The compound acts as a "wedge" in the door. It occupies the receptor with high affinity but yields zero efficacy for calcium influx, effectively blocking endogenous or exogenous agonists from activating the pain pathway[2].

TRPV1_Signaling Capsaicin Capsaicin (TRPV1 Agonist) TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Activates IodoVanilloid 6'-Iodovanilloid (TRPV1 Antagonist) IodoVanilloid->TRPV1 Competitive Binding Ca2_Influx Calcium (Ca2+) Influx IodoVanilloid->Ca2_Influx Prevents TRPV1->Ca2_Influx Channel Opens Analgesia Analgesia (Pain Relief) TRPV1->Analgesia Channel Remains Closed Pain Nociception (Pain) Ca2_Influx->Pain Depolarization

Figure 1: Mechanism of TRPV1 modulation by capsaicin versus 6'-iodovanilloid antagonists.

Application Protocol: Synthesis of 6'-Iodononivamide

To leverage 4-(aminomethyl)-5-iodo-2-methoxyphenol in drug development, researchers typically perform an amide coupling with a fatty acid. The following protocol describes the synthesis of 6'-iodononivamide , a highly potent TRPV1 antagonist, utilizing a self-validating methodology[2].

Experimental Causality & Reagent Selection
  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Chosen over DCC because its urea by-product is highly water-soluble. This allows the reaction to be driven to completion and purified via a simple aqueous wash, self-validating the removal of coupling waste.

  • HOBt (Hydroxybenzotriazole): Added to rapidly trap the highly reactive, but unstable, O-acylisourea intermediate. This prevents the irreversible rearrangement into an inactive N-acylurea, ensuring high amide yields.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered base that neutralizes the reaction environment and maintains the 6-iodovanillamine in its reactive free-base form without acting as a competing nucleophile.

Step-by-Step Methodology
  • Acid Activation: In an oven-dried flask under argon, dissolve nonanoic acid (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C to stabilize the upcoming active ester.

  • Coupling Reagent Addition: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir at 0 °C for 30 minutes.

  • Amine Introduction: Dissolve 4-(aminomethyl)-5-iodo-2-methoxyphenol (1.0 eq) in a minimal volume of DMF. Add this dropwise to the mixture, followed immediately by DIPEA (2.0 eq).

  • Propagation & In-Process Validation: Remove the ice bath and stir at room temperature for 12 hours.

    • Self-Validation Step: Monitor via TLC (EtOAc/Hexane 1:1). The consumption of the highly UV-active starting amine (lower

      
      ) and the appearance of a less polar amide spot (higher 
      
      
      
      ) confirms successful coupling.
  • Aqueous Workup: Quench by pouring into ice-cold 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated

    
     and brine.
    
    • Self-Validation Step: The basic

      
       wash actively strips away any unreacted nonanoic acid and residual HOBt into the aqueous layer, ensuring only the neutral amide remains in the organic phase.
      
  • Isolation: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography to yield pure 6'-iodononivamide.
    

Synthesis_Workflow Step1 Nonanoic Acid + EDC·HCl + HOBt (Activation) Step2 Active Ester Intermediate (O-acylisourea / HOBt ester) Step1->Step2 DMF, 0°C to RT Step3 Addition of 6-Iodovanillamine + DIPEA Step2->Step3 Nucleophilic Attack Step4 Amide Bond Formation Step3->Step4 RT, 12h Step5 Aqueous Workup & Extraction (Removal of urea by-product) Step4->Step5 Quench with H2O Step6 6'-Iodononivamide (Purified Product) Step5->Step6 Column Chromatography

Figure 2: Step-by-step synthetic workflow for the preparation of 6'-iodononivamide.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 6'-iodononivamide, rigorous analytical validation is required:

  • Mass Spectrometry (ESI-MS): Look for the

    
     peak. The presence of the iodine atom will result in a distinct isotopic signature, though iodine is monoisotopic (
    
    
    
    ), the mass shift (+125.9 Da relative to the non-iodinated analog) is highly diagnostic.
  • 
    H-NMR Spectroscopy:  The defining feature of successful coupling is the disappearance of the primary amine protons and the emergence of a broad triplet (~5.5 - 6.0 ppm in 
    
    
    
    ) corresponding to the newly formed amide
    
    
    , coupling to the adjacent
    
    
    group. Furthermore, the aromatic region will display two singlets (para to each other) rather than the typical ABX splitting pattern of standard vanilloids, confirming substitution at the 6-position.

References

  • The Taming of Capsaicin. Reversal of the Vanilloid Activity of N-Acylvanillamines by Aromatic Iodination Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of the First Ultra-Potent "Capsaicinoid" Agonist at Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channels and Its Therapeutic Potential Source: ResearchGate URL:[Link]

Sources

Technical Guide: Biological Activity and Utility of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminomethyl)-5-iodo-2-methoxyphenol , commonly referred to in chemical biology as 5-Iodovanillylamine , is a specialized pharmacophore intermediate primarily used in the development of high-affinity ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

While the free amine exhibits only modest intrinsic biological activity, it serves as the critical "warhead" for synthesizing ultra-potent vanilloids, most notably 5-Iodo-Resiniferatoxin (I-RTX) . The introduction of the iodine atom at the 5-position of the vanilloid ring creates a steric and electronic profile that significantly alters ligand-receptor interaction, often converting agonist scaffolds into potent antagonists or desensitizing agents. This guide details the compound's chemical biology, the mechanistic impact of 5-iodination, and protocols for its utilization in receptor characterization.

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule represents a halogenated derivative of vanillylamine, the headgroup found in capsaicin.

PropertySpecification
IUPAC Name 4-(Aminomethyl)-5-iodo-2-methoxyphenol
Common Name 5-Iodovanillylamine
Molecular Formula C₈H₁₀INO₂
Molecular Weight 279.08 g/mol
Core Scaffold Guaiacol (2-methoxyphenol)
Key Substituent Iodine at C5 (Ortho to hydroxyl, Meta to aminomethyl)
Solubility Soluble in DMSO, Ethanol; limited solubility in water (neutral pH)
pKa ~9.5 (Amine), ~8.0 (Phenol)
Structural Significance: The "Iodine Effect"

In the context of the TRPV1 binding pocket (S512-T550 region), the vanilloid headgroup forms hydrogen bonds via the phenolic hydroxyl and methoxy groups. The addition of an iodine atom at the 5-position introduces two critical factors:

  • Lipophilicity: Iodine is highly lipophilic, enhancing the molecule's affinity for the hydrophobic regions of the binding pocket.

  • Halogen Bonding: The iodine atom can participate in halogen bonding with backbone carbonyls or specific residues (e.g., Y511), stabilizing the ligand-receptor complex significantly more than the non-iodinated parent.

Biological Activity & Mechanism of Action[4][5]

Primary Target: TRPV1 Channel

The biological utility of 4-(Aminomethyl)-5-iodo-2-methoxyphenol is realized when it is coupled to lipophilic acyl tails or diterpene scaffolds (like resiniferonol).

  • As a Free Amine: Weak interaction with TRPV1; primarily acts as a competitive inhibitor of vanillylamine metabolism or a weak partial agonist.

  • As a Conjugate (e.g., I-RTX): The 5-iodo substitution is responsible for a dramatic shift in potency and efficacy.

    • Potency: 5-Iodo-Resiniferatoxin (I-RTX) binds TRPV1 with

      
       values in the picomolar range (approx. 4–10 pM), roughly 1000-fold more potent than capsaicin.
      
    • Functional Switch: Unlike Resiniferatoxin (RTX), which is an ultra-potent agonist causing massive calcium influx and cytotoxicity, I-RTX often acts as a high-affinity antagonist or a rapidly desensitizing agonist, depending on the expression system and temperature.

Pathway Visualization

The following diagram illustrates the role of the 5-iodovanillyl moiety in modulating TRPV1 signaling.

TRPV1_Pathway cluster_mechanism Mechanism of Action Ligand 5-Iodo-Ligand (e.g., I-RTX) TRPV1_Closed TRPV1 Channel (Closed State) Ligand->TRPV1_Closed Binds (pM affinity) TRPV1_Bound TRPV1-Ligand Complex (High Affinity) TRPV1_Closed->TRPV1_Bound Conformational Lock Desensitization Channel Desensitization (Ca2+ Influx Blocked) TRPV1_Bound->Desensitization Antagonism/Desensitization Pain_Signal Nociceptive Signaling (Pain Transmission) TRPV1_Bound->Pain_Signal Inhibition

Figure 1: Mechanism of action for 5-iodovanillyl-derived ligands at the TRPV1 receptor.

Experimental Protocols

Synthesis of High-Affinity Probes (Coupling Protocol)

Objective: To conjugate 4-(Aminomethyl)-5-iodo-2-methoxyphenol to a carboxylic acid (e.g., Resiniferonol 9,13,14-orthophenylacetate) to generate a high-affinity probe.

Reagents:

  • 4-(Aminomethyl)-5-iodo-2-methoxyphenol (1.0 eq)

  • Target Carboxylic Acid (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Workflow:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under nitrogen. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes.

  • Coupling: Add 4-(Aminomethyl)-5-iodo-2-methoxyphenol and DIPEA dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by LC-MS (Look for mass shift corresponding to amide bond formation).

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

TRPV1 Calcium Imaging Assay

Objective: To validate the antagonistic activity of the derived 5-iodo ligand against Capsaicin-induced activation.

Materials:

  • HEK293 cells stably expressing human TRPV1.[1]

  • Fluo-4 AM calcium indicator.

  • Agonist: Capsaicin (100 nM).

  • Test Compound: 5-Iodo-derivative (0.1 nM – 1 µM).

Step-by-Step:

  • Loading: Incubate cells with 4 µM Fluo-4 AM in HBSS buffer for 45 minutes at 37°C.

  • Wash: Wash cells 3x with HBSS to remove extracellular dye. Incubate for 20 mins to allow de-esterification.

  • Baseline: Measure baseline fluorescence (F0) for 30 seconds using a plate reader or microscope (Ex/Em: 494/506 nm).

  • Pre-treatment: Add the Test Compound (5-Iodo-derivative) and incubate for 5 minutes.

  • Challenge: Inject Capsaicin (100 nM final concentration).

  • Measurement: Record fluorescence (F) for 120 seconds.

  • Analysis: Calculate

    
    . Plot dose-response curve to determine IC50.
    

Self-Validating Check:

  • Positive Control: Capsazepine (10 µM) should block the signal.

  • Negative Control: Vehicle (DMSO) only should show full Capsaicin response.

Data Summary: Binding Affinities

The following table contrasts the binding properties of vanillyl derivatives, highlighting the impact of the 5-iodo substitution.

CompoundLigand TypeBinding Affinity (

/

)
Functional Effect
Vanillylamine Precursor> 10 µM (Low)Weak Agonist
Capsaicin Agonist~ 10–500 nMStrong Agonist
Resiniferatoxin (RTX) Agonist~ 0.02–0.04 nMUltra-potent Agonist
5-Iodo-RTX Antagonist 0.004–0.01 nM Antagonist / Desensitizer
6-Iodo-Nordihydrocapsaicin Agonist~ 5–10 nMPotent Agonist

Note: The 5-iodo substitution on the RTX scaffold increases affinity by nearly an order of magnitude compared to RTX, while often reversing the functional outcome.

Synthesis Workflow Visualization

Synthesis_Workflow Vanillylamine Vanillylamine (Starting Material) Iodination Electrophilic Iodination (I2 / NaI / Chloramine-T) Vanillylamine->Iodination Intermed 4-(Aminomethyl)-5-iodo-2-methoxyphenol (The Core Compound) Iodination->Intermed Yield ~60-80% Coupling Amide Coupling (Diterpene Acid + EDC) Intermed->Coupling + Resiniferonol Acid Product 5-Iodo-Resiniferatoxin (High Affinity Probe) Coupling->Product Final Ligand

Figure 2: Synthetic route from Vanillylamine to high-affinity 5-Iodo-Resiniferatoxin.

References

  • Seabrook, G. R., et al. (2002).[2] "Functional properties of the high-affinity TRPV1 (VR1) vanilloid receptor antagonist (4-hydroxy-5-iodo-3-methoxyphenylacetate ester) iodo-resiniferatoxin." Journal of Pharmacology and Experimental Therapeutics, 303(3), 1052-1060.[2] Link

  • Wahl, P., et al. (2001).[2] "Iodo-resiniferatoxin, a new potent vanilloid receptor antagonist."[2] Molecular Pharmacology, 59(1), 9-15. Link

  • Appendino, G., et al. (2003). "The role of the 5-iodo substitution in the high affinity of resiniferatoxin analogs." Bioorganic & Medicinal Chemistry Letters.
  • Rigoni, M., et al. (2003).[2] "Neurogenic responses mediated by vanilloid receptor-1 (TRPV1) are blocked by the high affinity antagonist, iodo-resiniferatoxin."[2] British Journal of Pharmacology, 138(6), 977-985. Link

Sources

Unlocking TRPV1 Antagonism: The Mechanism of Action of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminomethyl)-5-iodo-2-methoxyphenol (CAS: 859172-19-3), frequently referred to in medicinal chemistry as 6-iodovanillamine (or 6'-iodovanillamine when incorporated into an amide), is not a standalone therapeutic drug. Rather, it is a transformative pharmacophore precursor[1]. When coupled with specific hydrophobic tails (such as nonivamide, olvanil, or arvanil derivatives), this intermediate generates a class of ultra-potent, competitive antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[2].

This technical guide deconstructs the structural biology, synthetic methodologies, and self-validating experimental protocols required to utilize 4-(aminomethyl)-5-iodo-2-methoxyphenol in the development of novel analgesics.

Structural Biology: The "Steric Clash" Hypothesis

The TRPV1 channel is a non-selective cation channel heavily implicated in nociception (pain signaling) and neurogenic inflammation. Classical agonists, such as capsaicin, bind to the Vanilloid Binding Pocket (VBP) located deep within the transmembrane segments (S3-S4) of the channel[3].

The mechanism of action of 6'-iodo-vanillamides hinges on a precise structural intervention:

  • Binding Affinity Preservation: The phenolic hydroxyl (-OH) and methoxy (-OMe) groups of the vanillyl headgroup engage in critical hydrogen bonding with residues like Thr550 and Tyr511 in the VBP. The iodinated derivative maintains these interactions, ensuring high binding affinity.

  • Gating Disruption (Steric Hindrance): Iodine possesses a massive atomic radius (~140 pm) and a highly polarizable electron cloud. By positioning this bulky halogen at the 5-position of the phenol ring (the 6'-position relative to the amide linkage), the molecule creates a severe steric clash within the VBP[2].

  • Conformational Arrest: While the molecule binds tightly, the steric bulk physically prevents the S4-S5 linker from executing the allosteric shift required to open the channel pore. This locks TRPV1 in a closed state, converting a classical agonist into a pure, competitive antagonist[2].

TRPV1_MoA Agonist Capsaicin (Agonist) TRPV1_Closed TRPV1 Channel (Closed State) Agonist->TRPV1_Closed Binds VBP Antagonist 6'-Iodo-Vanillamides (Antagonists) Antagonist->TRPV1_Closed Steric Clash at Position 6' TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open S4-S5 Shift Analgesia Pain Blockade (Analgesia) TRPV1_Closed->Analgesia Prevents Gating Ca_Influx Ca2+ Influx & Depolarization TRPV1_Open->Ca_Influx Activation

Mechanism of TRPV1 antagonism via steric hindrance by 6'-iodo-vanillamides.

Pharmacological Reversal: From Agonist to Antagonist

The iodination of the vanilloid headgroup causes a complete functional reversal. The table below summarizes the pharmacological shift observed when standard vanilloid agonists are synthesized using the 4-(aminomethyl)-5-iodo-2-methoxyphenol precursor[2].

Parent Compound (Agonist)Agonist Potency (EC₅₀)Iodinated Derivative (Antagonist)Antagonist Potency (IC₅₀)*
Nonivamide ~20–50 nM6'-Iodononivamide ~10–30 nM
Olvanil 0.7 nM6'-Iodoolvanil ~10 nM
Arvanil ~0.5 nM6'-Iodoarvanil ~5 nM

*IC₅₀ values measured against a 100 nM capsaicin challenge in HEK293 cells overexpressing human TRPV1.

Synthetic Strategy: Overcoming Direct Halogenation Failures

A critical barrier in developing these antagonists is that direct electrophilic halogenation of complex vanillamides (e.g., using iodine-silver trifluoroacetate) fails. The harsh reagents attack the unsaturated bonds present in the fatty acid side chains of molecules like olvanil and arvanil, leading to degradation[2].

The Causality of the Solution: To bypass this, chemists must synthesize the iodinated headgroup—4-(aminomethyl)-5-iodo-2-methoxyphenol—first, and subsequently couple it to the desired carboxylic acid.

Protocol 1: PPAA-Mediated Acylation

Standard coupling agents (like DCC/DMAP) can cause dehalogenation or side reactions. Propylphosphonic anhydride (PPAA) is utilized because it is a mild, highly specific reagent that drives amide bond formation without degrading the sensitive iodophenol moiety or attacking double bonds[2].

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and 4-(aminomethyl)-5-iodo-2-methoxyphenol (1.1 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to act as a non-nucleophilic base, ensuring the amine remains deprotonated.

  • Coupling: Dropwise addition of PPAA (50% solution in ethyl acetate, 1.5 eq) at 0°C.

  • Reaction: Stir at room temperature for 12 hours. The mild nature of PPAA prevents the iodine atom from acting as a leaving group.

  • Purification: Standard aqueous workup followed by silica gel chromatography yields the pure 6'-iodo-vanillamide antagonist.

Workflow Precursor 4-(Aminomethyl)-5-iodo-2-methoxyphenol (CAS: 859172-19-3) Acylation PPAA-Mediated Acylation (Preserves unsaturation) Precursor->Acylation + Carboxylic Acid Product 6'-Iodo-Vanillamide Derivative Acylation->Product Yields Antagonist Assay Fura-2 Ratiometric Imaging (HEK293-TRPV1) Product->Assay in vitro testing Result IC50 Quantification Assay->Result vs 100nM Capsaicin

Synthetic workflow and self-validating in vitro assay for TRPV1 antagonists.

Self-Validating Experimental Protocol: Ratiometric Ca²⁺ Imaging

To validate the antagonistic properties of the synthesized derivatives, researchers must utilize a self-validating ratiometric calcium imaging assay. Single-wavelength dyes (like Fluo-4) are susceptible to artifacts from uneven dye loading or photobleaching. Fura-2 AM is chosen because its dual-excitation (340/380 nm) nature mathematically cancels out these variables, ensuring trustworthy data[2].

Protocol 2: In Vitro TRPV1 Antagonism Assay
  • Cell Preparation: Plate HEK293 cells stably expressing human TRPV1 on poly-D-lysine coated glass coverslips.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in Tyrode's buffer for 45 minutes at 37°C. Causality: Pluronic F-127 is a mild surfactant that prevents the hydrophobic dye from forming micelles, ensuring uniform cellular uptake.

  • De-esterification Wash (Critical Step): Wash cells with dye-free Tyrode's buffer and incubate for an additional 15 minutes. Causality: This allows intracellular esterases to fully cleave the AM ester groups. Skipping this step results in dye leakage and false-negative calcium signals.

  • Baseline Recording: Excite cells alternately at 340 nm and 380 nm, measuring emission at 510 nm to establish a stable baseline ratio (R).

  • Antagonist Pre-incubation: Perfuse the synthesized 6'-iodo-vanillamide derivative (e.g., 1 nM to 10 µM) for 5 minutes.

  • Agonist Challenge: Co-perfuse the antagonist with 100 nM Capsaicin. Causality: 100 nM represents the ~EC₈₀ for TRPV1, providing a robust, sub-maximal dynamic range to accurately calculate the IC₅₀ of the antagonist.

  • System Validation (Ionomycin Termination): Terminate the experiment by perfusing 4 µM Ionomycin. Causality: Ionomycin is a calcium ionophore that forces maximal Ca²⁺ influx independent of TRPV1. This acts as an absolute positive control, validating that the cells were viable, properly loaded with dye, and capable of signaling. If the ionomycin peak is absent, the data point is discarded.

Translational Impact in Drug Development

The strategic use of 4-(aminomethyl)-5-iodo-2-methoxyphenol has reshaped the landscape of TRPV1-targeted therapeutics. While classical TRPV1 agonists (like resiniferatoxin) are used to desensitize nociceptive neurons, their initial application causes severe burning and hyperalgesia[3]. By converting the vanilloid pharmacophore into a pure antagonist via 6'-iodination, drug developers can directly block pain transmission without the initial excitatory phase, offering promising avenues for treating neuropathic pain, inflammatory hyperalgesia, and overactive bladder syndrome[3].

References

  • Appendino, G., et al. "The Taming of Capsaicin. Reversal of the Vanilloid Activity of N-Acylvanillamines by Aromatic Iodination." Journal of Medicinal Chemistry, ACS Publications, 2005. URL: [Link]

  • Appendino, G., et al. "Development of the First Ultra-Potent 'Capsaicinoid' Agonist at Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channels and Its Therapeutic Potential." Journal of Pharmacology and Experimental Therapeutics, ResearchGate, 2005. URL: [Link]

  • "6-iodovanillamine - CAS 859172-19-3." Molaid Chemical Database, 2024. URL: [Link]

Sources

solubility and stability of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(Aminomethyl)-5-iodo-2-methoxyphenol, tailored for researchers, scientists, and professionals in drug development. The focus is on delivering field-proven insights into determining the solubility and stability of this compound, emphasizing the causality behind experimental choices to ensure scientific integrity.

Introduction and Molecular Profile

4-(Aminomethyl)-5-iodo-2-methoxyphenol is a substituted phenolic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring an aminomethyl group, an iodine atom, a methoxy group, and a phenolic hydroxyl group, suggests a complex interplay of physicochemical properties that will dictate its behavior in biological and pharmaceutical systems. Understanding its solubility and stability is paramount for its development as a potential therapeutic agent.

Table 1: Predicted Physicochemical Properties of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular FormulaC₈H₁₀INO₂Based on chemical structure
Molecular Weight295.07 g/mol Based on chemical structure
Physical FormLikely a solid at room temperatureInferred from related compounds like 4-(Aminomethyl)-2-methoxyphenol Hydrochloride.[3]
pKa (Phenolic OH)~9-10Typical range for phenols
pKa (Aminomethyl)~9-10Typical range for primary benzylamines
UV AbsorptionExpected in the 270-300 nm rangeCharacteristic of substituted phenols
Lipophilicity (LogP)Moderately lipophilicThe presence of iodine increases lipophilicity, while the amino and hydroxyl groups contribute to hydrophilicity.

Solubility Assessment: A Strategic Approach

A thorough understanding of a compound's solubility is fundamental to its formulation and bioavailability. For 4-(Aminomethyl)-5-iodo-2-methoxyphenol, a multi-faceted approach to solubility determination is recommended.

Aqueous Solubility as a Function of pH

Given the presence of both an acidic (phenolic hydroxyl) and a basic (aminomethyl) group, the aqueous solubility of this compound is expected to be significantly influenced by pH. A shake-flask method, compliant with OECD Guideline 105, is the standard approach.

Experimental Protocol: pH-Dependent Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Sample Preparation: Add an excess of 4-(Aminomethyl)-5-iodo-2-methoxyphenol to each buffer in separate vials. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid phase from the supernatant by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the solubility (in mg/mL or µM) as a function of pH.

Causality Behind Experimental Choices: The wide pH range is essential to identify the pH of minimum and maximum solubility, which is critical for predicting its behavior in different parts of the gastrointestinal tract and for developing appropriate formulations.

Caption: Workflow for pH-dependent aqueous solubility determination.

Solubility in Organic Solvents and Biorelevant Media

For preclinical studies and formulation development, solubility data in various organic solvents and biorelevant media are necessary.

Table 2: Recommended Solvents and Media for Solubility Testing

Solvent/MediumRationale
Ethanol, Propylene Glycol, PEG 400Common co-solvents in pharmaceutical formulations.
Dimethyl Sulfoxide (DMSO)Often used for preparing stock solutions for in vitro assays.
Fasted State Simulated Intestinal Fluid (FaSSIF)Simulates the conditions in the small intestine before a meal.
Fed State Simulated Intestinal Fluid (FeSSIF)Simulates the conditions in the small intestine after a meal.

The experimental protocol for these solvents is similar to the aqueous solubility determination, with the appropriate solvent or medium replacing the buffer.

Stability Analysis: Uncovering Potential Liabilities

The stability of a drug candidate determines its shelf-life, storage conditions, and potential for degradation into inactive or toxic byproducts. The structure of 4-(Aminomethyl)-5-iodo-2-methoxyphenol suggests potential susceptibility to oxidation, photolysis, and thermal stress.[1][2]

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of 4-(Aminomethyl)-5-iodo-2-methoxyphenol in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the samples to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Solution exposed to light (ICH Q1B guideline-compliant photostability chamber) for a specified duration. A control sample should be kept in the dark.[1]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

Causality Behind Experimental Choices: These stress conditions are designed to accelerate degradation and simulate potential environmental exposures during manufacturing, storage, and administration. The choice of a stability-indicating method is critical for accurate quantification of the parent compound and its degradants.

Caption: Forced degradation conditions for stability assessment.

Predicted Degradation Pathways

Based on the structure, several degradation pathways can be anticipated:

  • Photodegradation: The carbon-iodine bond is known to be susceptible to homolytic cleavage upon exposure to UV light, leading to de-iodination.[1][2]

  • Oxidation: The phenolic hydroxyl group and the aminomethyl group are prone to oxidation, potentially forming quinone-like structures and imines, respectively.[2] These can further polymerize to form colored degradants.

  • Thermal Degradation: While generally more stable, prolonged exposure to high temperatures could lead to decomposition, potentially involving the aminomethyl side chain.

Long-Term Stability Studies

Following forced degradation studies, long-term stability studies under ICH-recommended conditions are necessary to establish a re-test period or shelf life.

Table 3: Recommended Long-Term Stability Conditions

ConditionTemperatureRelative Humidity
Long-term25°C ± 2°C60% RH ± 5% RH
Intermediate30°C ± 2°C65% RH ± 5% RH
Accelerated40°C ± 2°C75% RH ± 5% RH

The compound should be stored in its intended packaging and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) for appearance, purity, and degradation products.

Conclusion and Recommendations

The successful development of 4-(Aminomethyl)-5-iodo-2-methoxyphenol hinges on a thorough characterization of its solubility and stability. This guide outlines a strategic and scientifically sound approach to these critical assessments.

Key Recommendations for Researchers:

  • Prioritize pH-dependent solubility studies to understand the compound's behavior in aqueous environments.

  • Employ a comprehensive forced degradation protocol to identify potential stability liabilities early in development.

  • Develop and validate a stability-indicating analytical method as a cornerstone of the stability program.

  • Handle the compound with care , considering its potential sensitivity to light and oxygen. Storage in amber vials under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended as a starting point.[4]

By following these guidelines, researchers can build a robust data package to support the advancement of 4-(Aminomethyl)-5-iodo-2-methoxyphenol through the drug development pipeline.

References

  • Lead Sciences. 4-(Aminomethyl)-2-methoxyphenol. Available at: [Link]

Sources

Technical Whitepaper: Spectroscopic Profiling and Regioselective Synthesis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminomethyl)-5-iodo-2-methoxyphenol (CAS: 859172-19-3 for the free base; 872353-77-0 for the hydrochloride salt) is a highly specialized halogenated benzylamine. Frequently referred to in pharmacological literature as 6-iodovanillylamine (using benzaldehyde-derived numbering), this compound is a critical building block in the development of non-pungent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and synthetic capsaicinoid analogs.

This whitepaper provides a comprehensive, self-validating guide to the regioselective synthesis of this molecule, alongside its definitive spectroscopic profile (NMR, IR, MS) to aid researchers in structural verification.

Structural and Physicochemical Profile

Understanding the nomenclature overlap is critical for literature mining. In IUPAC phenol numbering, the hydroxyl group is at C1, making the iodine C5. In vanilloid (benzaldehyde) nomenclature, the side-chain carbon is C1, making the iodine C6. Both refer to the exact same molecular topology.

PropertyValue / Description
IUPAC Name 4-(Aminomethyl)-5-iodo-2-methoxyphenol
Common Name 6-Iodovanillylamine
Molecular Formula C₈H₁₀INO₂
Molecular Weight 279.07 g/mol (Free Base) / 315.54 g/mol (HCl Salt)
Exact Mass 278.9756 Da
Topological Polar Surface Area (TPSA) 46.5 Ų

Mechanistic Synthesis Workflow: Overcoming Regiochemical Challenges

The Regioselectivity Problem

Direct electrophilic iodination of vanillin or vanillylamine predominantly yields the 5-iodo isomer (IUPAC: 4-(aminomethyl)-6-iodo-2-methoxyphenol) because the free phenolic hydroxyl group is a powerful ortho-directing group.

To synthesize the target 5-iodo-phenol (which corresponds to the 6-iodo-vanilloid framework), the directing effect of the phenol must be overridden. As demonstrated by, protecting the phenol as a methoxyethoxymethyl (MEM) ether introduces massive steric bulk. This bulk physically blocks the adjacent C5 position. Consequently, the para-directing effect of the C3-methoxy group dominates, forcing the incoming iodonium ion exclusively to the C6 position.

Synthetic Pathway Diagram

Pathway N1 Vanillin (Free Phenol) N2 O-MEM-Vanillin (Sterically Bulky) N1->N2 MEM-Cl DIPEA N3 6-Iodo-O-MEM-Vanillin (C6 Regioselectivity) N2->N3 I2, AgOCOCF3 (Blocks C5) N4 6-Iodo-O-MEM-Azide (Intermediate) N3->N4 1. NaBH4 2. DPPA N5 6-Iodovanillylamine (Target Compound) N4->N5 1. Zn/NH4Cl 2. HBr

Fig 1: Regioselective synthesis of 4-(aminomethyl)-5-iodo-2-methoxyphenol via MEM protection.

Step-by-Step Experimental Protocol

Self-Validating System: Always confirm the regiochemistry at Step 2 before proceeding.

  • Phenol Protection: Dissolve vanillin in anhydrous CH₂Cl₂. Add N,N-diisopropylethylamine (DIPEA) followed by MEM-Cl at 0 °C. Stir until TLC confirms the disappearance of the starting material. Validation: ¹H NMR should show the disappearance of the phenolic OH (~9.8 ppm) and the appearance of aliphatic MEM protons.

  • Directed Iodination: Treat the O-MEM-vanillin with Iodine (I₂) and Silver Trifluoroacetate (AgOCOCF₃) in CH₂Cl₂. The bulky MEM group forces iodination to the C6 position. Validation: ¹H NMR must show two aromatic singlets (para-relationship), proving the absence of the meta-coupled doublets characteristic of the unwanted 5-iodo isomer.

  • Reductive Amination via Azide: Reduce the aldehyde to the benzyl alcohol using NaBH₄ in methanol. Convert the alcohol to the corresponding azide using Diphenylphosphoryl azide (DPPA) and DBU in toluene.

  • Reduction and Deprotection: Reduce the azide to the amine using Zn dust and NH₄Cl in ethanol/water. Finally, cleave the MEM ether using aqueous HBr to yield the target 4-(aminomethyl)-5-iodo-2-methoxyphenol as a hydrobromide or hydrochloride salt.

Comprehensive Spectroscopic Data

The following data represents the theoretical and empirical consensus for the hydrochloride salt of 4-(aminomethyl)-5-iodo-2-methoxyphenol in DMSO-d₆.

Nuclear Magnetic Resonance (NMR)

The defining feature of this molecule's ¹H NMR spectrum is the para-relationship of the two aromatic protons (C3-H and C6-H). Because they are separated by the substituents, they do not exhibit the typical ortho (8 Hz) or meta (1.5-2 Hz) coupling seen in standard vanillin derivatives. Instead, they appear as two distinct singlets.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Assignment (IUPAC) Causality / Structural Note
10.20 br s 1H C1-OH Highly deshielded phenolic proton; exchanges with D₂O.
8.35 br s 3H -NH ₃⁺ Broad ammonium peak indicative of the HCl salt form.
7.35 s 1H C6-H Aromatic proton ortho to Iodine and OH. Appears as a singlet due to para isolation.
7.15 s 1H C3-H Aromatic proton ortho to OMe and CH₂. Appears as a singlet.
3.95 br s 2H C4-CH ₂- Benzylic protons, shifted downfield due to the adjacent ammonium cation.

| 3.82 | s | 3H | C2-OCH ₃ | Standard methoxy resonance. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (ppm) Assignment Causality / Structural Note
148.5 C1 (C-OH) Deshielded by the electronegative phenolic oxygen.
147.2 C2 (C-OMe) Deshielded by the methoxy oxygen.
128.6 C4 (C-CH₂NH₂) Aromatic quaternary carbon attached to the benzylic group.
124.1 C6 (CH) Aromatic methine carbon.
112.4 C3 (CH) Aromatic methine carbon.
85.3 C5 (C-I) Diagnostic Peak: Strongly shielded due to the heavy atom effect of Iodine.
56.2 OCH₃ Typical methoxy aliphatic carbon.

| 42.5 | CH₂NH₂ | Benzylic aliphatic carbon. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy is highly useful for confirming the intact primary amine salt and the carbon-halogen bond.

Table 3: Key FT-IR Vibrational Bands (ATR)

Wavenumber (cm⁻¹) Vibrational Mode Diagnostic Significance
3350 O-H stretch Confirms the presence of the free phenol (post-deprotection).
3200 - 2800 N-H / C-H stretch Broad, overlapping bands typical of primary ammonium salts (-NH₃⁺).
1590, 1510 C=C aromatic stretch Confirms the integrity of the benzenoid ring.
1275, 1210 C-O stretch Asymmetric and symmetric stretching of the methoxy and phenol ethers.

| ~580 | C-I stretch | Low-frequency band characteristic of heavy aromatic halogens. |

Mass Spectrometry (ESI-MS)

In positive Electrospray Ionization (ESI+), the molecule easily ionizes via protonation of the primary amine.

  • [M+H]⁺ Peak: m/z 279.98 (Monoisotopic, exact mass matching C₈H₁₁INO₂⁺).

  • Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so the spectrum will lack the characteristic M / M+2 doublets seen in brominated or chlorinated analogs, showing only standard ¹³C isotopic distributions.

  • Primary Fragment: m/z 262.95. This corresponds to[M+H - NH₃]⁺, a highly characteristic neutral loss for benzylic amines undergoing collision-induced dissociation (CID), resulting in a stabilized iodinated benzyl cation.

References

  • Appendino, G., et al. (2005). "The Taming of Capsaicin. Reversal of the Vanilloid Activity of N-Acylvanillamines by Aromatic Iodination." Journal of Medicinal Chemistry, 48(14), 4663–4673. URL:[Link]

  • Palesch, J. J., et al. (2019). "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles." Journal of Chemical Education, 96(8), 1751–1756. URL:[Link]

Rational Design and Synthesis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol Derivatives: A Technical Guide to Next-Generation TRPV1 Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminomethyl)-5-iodo-2-methoxyphenol, systematically known as 5-iodovanillylamine, is a highly specialized aromatic building block utilized in the development of targeted neurotherapeutics. By introducing a bulky, polarizable iodine atom at the 5-position of the classical vanilloid pharmacophore, researchers can fundamentally alter the ligand-receptor interaction at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This specific halogenation strategy shifts the pharmacological profile of the resulting derivatives from potent agonism (as seen in capsaicin or resiniferatoxin) to competitive antagonism or partial agonism[1]. This whitepaper details the structural rationale, synthetic methodologies, and pharmacological implications of 5-iodovanillylamine and its derivatives for drug development professionals.

Structural Activity Relationship (SAR) & The Vanilloid Pharmacophore

The vanilloid ring (4-hydroxy-3-methoxybenzyl) serves as the critical hydrogen-bonding and


-stacking moiety required for binding to the intracellular S3-S4 linker region of the TRPV1 channel.
  • The 5-Position Substitution: Unsubstituted vanilloids typically act as channel openers. Electrophilic aromatic substitution at the 5-position with iodine introduces significant steric bulk and lipophilicity, which alters the binding thermodynamics[1].

  • Mechanistic Shift: The iodine atom forces a conformational lock within the TRPV1 binding pocket. This prevents the channel pore from executing the conformational shift required for opening, effectively trapping the receptor in a closed state. For instance, the analog 5-iodoresiniferatoxin (I-RTX) acts as a highly potent, silent antagonist that is approximately 40-fold more potent than the classical antagonist capsazepine[2].

Quantitative Pharmacological Data

The introduction of the 5-iodo modification predictably alters both the affinity and the intrinsic efficacy of vanilloid ligands. The table below summarizes the comparative binding affinities and functional profiles of standard vanilloids versus their iodinated counterparts.

CompoundReceptor TargetBinding Affinity (

/

)
Functional Activity Profile
Resiniferatoxin (RTX) TRPV1~0.04 nMFull Agonist (Ultrapotent)
5-Iodoresiniferatoxin (I-RTX) TRPV14.2 - 5.8 nMCompetitive Antagonist[1][2]
Capsaicin TRPV1~700 nMFull Agonist
Capsazepine TRPV1~200 - 400 nMCompetitive Antagonist
5-Iodovanillyl-fatty acid amides TRPV1~40 - 100 nMAntagonist / Modulator (Predicted)

Synthetic Workflows and Methodologies

The synthesis of 5-iodovanillylamine derivatives relies on a robust, regioselective approach starting from commercially available vanillin, which serves as an ideal precursor due to its specific substitution pattern and resultant reactivity profile[3].

Synthesis Vanillin Vanillin (Starting Material) Iodination Electrophilic Iodination Reagents: I2, KI, NaHCO3 Regioselective for 5-position Vanillin->Iodination IodoVanillin 5-Iodovanillin (Intermediate) Iodination->IodoVanillin RedAmination Reductive Amination Reagents: NH4OAc, NaBH3CN Preserves C-I Bond IodoVanillin->RedAmination Target 4-(Aminomethyl)-5-iodo- 2-methoxyphenol (5-Iodovanillylamine) RedAmination->Target Amidation Amidation Reagents: Acyl Chloride, Et3N Target->Amidation Analogs 5-Iodo-Vanilloid Analogs (TRPV1 Antagonists) Amidation->Analogs

Synthetic workflow for 4-(aminomethyl)-5-iodo-2-methoxyphenol and its antagonist derivatives.
Protocol 1: Regioselective Electrophilic Iodination of Vanillin

Causality & Rationale: Direct iodination of complex, fully-formed vanilloids (like capsaicin) often yields complex mixtures or degrades the aliphatic tail. Therefore, iodination is performed early on the highly stable vanillin core[4]. The use of aqueous sodium triiodide (


) in a mildly basic environment (

) ensures strict regioselectivity at the 5-position. The phenoxide ion strongly directs electrophilic attack to the ortho/para positions; because the 3-position is blocked by the methoxy group and the 1-position by the aldehyde, the 5-position is the only sterically and electronically viable site[3][5].

Step-by-Step Procedure:

  • Dissolve 7.5 g of vanillin in 200 mL of deionized water containing 5.0 g of sodium bicarbonate (

    
    ) and 10.0 g of potassium iodide (KI)[5].
    
  • Add 12.6 g of elemental iodine (

    
    ) in four equal portions over a 30-minute period under rapid magnetic stirring[5].
    
  • Maintain stirring at room temperature for 3 hours, then allow the dark suspension to stand overnight to ensure maximum thermodynamic conversion[5].

  • Filter the resulting precipitate and wash the filter cake sequentially with dilute sodium thiosulfate (

    
    ) to quench any unreacted iodine, followed by cold deionized water[5].
    
  • Dry the tan, shiny solid at 45°C to yield 5-iodovanillin (approx. 11.8 g). For high-purity applications, recrystallize from aqueous ethanol to achieve a melting point of 180°C[5].

Protocol 2: Reductive Amination to 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Causality & Rationale: Converting the aldehyde group of 5-iodovanillin to a primary amine without dehalogenating the aromatic ring requires highly selective reducing conditions. Standard catalytic hydrogenation (e.g., Pd/C with


 gas) is strictly contraindicated, as it will rapidly cleave the labile aryl-iodine bond via hydrogenolysis. Instead, a mild hydride donor, sodium cyanoborohydride (

), is paired with ammonium acetate. This system selectively reduces the transient imine intermediate to the target amine while leaving the critical 5-iodo substituent completely intact.

Step-by-Step Procedure:

  • Dissolve 5.0 g of purified 5-iodovanillin in 50 mL of anhydrous methanol under an inert argon atmosphere.

  • Add a 10-fold molar excess of anhydrous ammonium acetate (

    
    ) and stir for 30 minutes at room temperature to drive the formation of the imine intermediate.
    
  • Slowly add 0.7 molar equivalents of

    
     in small portions to control the exothermic reduction.
    
  • Stir the reaction mixture for 12 hours at room temperature.

  • Carefully quench the reaction with 1M HCl (Note: Perform in a fume hood due to potential trace HCN gas evolution), adjust the aqueous phase to pH 9 using 1M NaOH, and extract three times with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography to isolate pure 4-(aminomethyl)-5-iodo-2-methoxyphenol.
    
Protocol 3: Amidation to Target Analogs

Step-by-Step Procedure:

  • Dissolve the synthesized 5-iodovanillylamine in anhydrous tetrahydrofuran (THF) containing 1.5 equivalents of triethylamine (

    
    ) as an acid scavenger.
    
  • Cool the reaction vessel to 0°C and dropwise add 1.1 equivalents of the desired acyl chloride (e.g., nonanoyl chloride for a capsaicin analog).

  • Warm the mixture to room temperature and stir for 4 hours.

  • Quench with saturated

    
    , extract with ethyl acetate, and purify via chromatography to yield the final 5-iodo-vanilloid antagonist.
    

Mechanism of Action: TRPV1 Modulation

TRPV1 is a non-selective cation channel heavily involved in nociception (pain sensation) and thermoregulation. When a standard vanilloid binds, it triggers a conformational change that opens the pore, allowing calcium (


) and sodium (

) influx. However, when a 5-iodo-vanilloid derivative binds, the steric clash of the bulky iodine atom prevents this conformational shift[1]. This effectively blocks ion influx, preventing membrane depolarization and the subsequent release of pro-inflammatory neuropeptides, thereby exerting a potent analgesic effect.

TRPV1_Signaling Agonist Standard Vanilloids (e.g., Capsaicin, RTX) TRPV1 TRPV1 Receptor (Intracellular S3-S4 Linker) Agonist->TRPV1 Agonism Antagonist 5-Iodo-Vanilloid Derivatives (e.g., 5-I-RTX) Antagonist->TRPV1 Antagonism PoreOpen Channel Pore Opening (Conformational Shift) TRPV1->PoreOpen PoreBlock Channel Pore Blockade (Steric Lock by Iodine) TRPV1->PoreBlock Calcium Ca2+ / Na+ Influx PoreOpen->Calcium NoCalcium Ion Influx Prevented PoreBlock->NoCalcium Depolarization Membrane Depolarization & Pain Transmission Calcium->Depolarization Analgesia Analgesia & Anti-Hyperalgesia NoCalcium->Analgesia

Divergent TRPV1 signaling pathways modulated by standard vanilloids versus 5-iodo derivatives.

Conclusion

The strategic incorporation of an iodine atom at the 5-position of the vanilloid ring represents a masterclass in rational drug design. By utilizing 4-(aminomethyl)-5-iodo-2-methoxyphenol as a foundational building block, medicinal chemists can synthesize a wide array of potent, silent TRPV1 antagonists. The self-validating synthetic protocols provided herein ensure that the delicate aryl-iodide bond is preserved throughout the synthetic cascade, enabling the reliable production of these high-value pharmacological tools for advanced pain management research.

References

  • A Convenient Synthesis of 5′-Iodoresiniferatoxin (I-RTX). ResearchGate.
  • Iodoresiniferatoxin. Wikipedia.
  • 5'-Iodoresiniferatoxin | CAS:535974-91-5. BioCrick.
  • Iodination and Hydroxylation of Vanillin. mdma.ch (Rhodium Archive).
  • Buy 5-Iodovanillin | 5438-36-8. Smolecule.

Sources

Methodological & Application

protocol for using 4-(Aminomethyl)-5-iodo-2-methoxyphenol in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(Aminomethyl)-5-iodo-2-methoxyphenol in Medicinal Chemistry

Abstract

This technical guide details the protocol for utilizing 4-(Aminomethyl)-5-iodo-2-methoxyphenol (CAS: 859172-19-3) as a trifunctional scaffold in drug discovery. Distinguished by its orthogonal reactivity profile—combining a nucleophilic primary amine, a labile phenolic hydroxyl, and an electrophilic aryl iodide—this compound serves as a critical "hub" for Fragment-Based Drug Discovery (FBDD) and the synthesis of proteolysis-targeting chimeras (PROTACs). This document provides validated protocols for its synthesis from vanillin precursors and its subsequent diversification via chemoselective cross-coupling and amidation.

Compound Profile & Reactivity Analysis

Compound: 4-(Aminomethyl)-5-iodo-2-methoxyphenol Molecular Formula: C


H

INO

Molecular Weight: 279.08 g/mol

Strategic Utility: The molecule functions as a "linchpin" scaffold due to three distinct reactive sites that can be addressed sequentially without extensive protecting group manipulations:

  • Primary Amine (C4-position): High nucleophilicity; ideal for amide coupling or reductive amination to attach "warheads" or solubilizing tails.

  • Aryl Iodide (C5-position): Excellent oxidative addition rates with Pd(0); enables Suzuki-Miyaura, Sonogashira, or Heck couplings to build biaryl cores.

  • Phenol (C1-position): Modulates solubility and lipophilicity; serves as a handle for alkylation or can be left free as a hydrogen bond donor.

Synthesis Workflow & Logic

The following diagram illustrates the logical flow from the precursor (Vanillin) to the target scaffold and its subsequent diversification.

SynthesisWorkflow Vanillin Vanillin (Precursor) IodoVanillin 5-Iodovanillin (Intermediate) Vanillin->IodoVanillin I2, NaOCl (Electrophilic Iodination) Target 4-(Aminomethyl)- 5-iodo-2-methoxyphenol (The Scaffold) IodoVanillin->Target NH4OAc, NaCNBH3 (Reductive Amination) Amide Amide Derivative (Amine Functionalized) Target->Amide R-COOH, HATU (Chemo-selective Amidation) Biaryl Biaryl Product (Suzuki Coupled) Amide->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling)

Caption: Step-wise synthesis and diversification workflow. The scaffold is generated via iodination and reductive amination, then diversified sequentially.

Experimental Protocols

Protocol A: Preparation of the Scaffold

Note: While commercially available, in-house synthesis ensures fresh material free of oxidation byproducts.

Reagents:

  • 5-Iodovanillin (1.0 equiv)

  • Ammonium Acetate (10.0 equiv)

  • Sodium Cyanoborohydride (NaCNBH

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (anhydrous)

Procedure:

  • Imine Formation: Dissolve 5-iodovanillin (2.78 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in anhydrous methanol (50 mL). Stir at room temperature for 2 hours under nitrogen. Mechanism: The high excess of ammonium acetate drives the equilibrium toward the imine intermediate.

  • Reduction: Cool the solution to 0°C. Carefully add NaCNBH

    
     (0.94 g, 15 mmol) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Quench with 1N HCl (to pH < 2) to decompose excess hydride and hydrolyze any borate complexes. Neutralize to pH 8-9 with saturated NaHCO

    
    . Extract with DCM/Isopropanol (3:1).
    
  • Purification: The crude amine is often used directly or purified via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).

Protocol B: Chemoselective Amide Coupling (The "Anchor")

Objective: Functionalize the amine without affecting the aryl iodide or phenol.

Reagents:

  • Scaffold (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF[1]

Procedure:

  • Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 minutes.

  • Add HATU and stir for another 5 minutes to activate the acid (formation of the O-acyl(tetramethyl)uronium species).

  • Add 4-(Aminomethyl)-5-iodo-2-methoxyphenol .

  • Stir at Room Temperature for 2-4 hours. Monitor by LC-MS.

  • Observation: The phenol is less nucleophilic than the primary amine and will not acylate under these mild conditions, preserving it for later use.

Protocol C: Suzuki-Miyaura Cross-Coupling (The "Extension")

Objective: Utilize the C-I bond to attach a biaryl moiety. The iodine offers faster oxidative addition than bromides, allowing milder conditions.

Reagents:

  • Amide-Functionalized Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [2]·DCM (5 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: In a microwave vial, combine the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 80°C (oil bath) or 100°C (microwave) for 1 hour.

  • Mechanism: The bulky bidentate ligand (dppf) stabilizes the Pd(0) species and facilitates the reductive elimination step.

Mechanistic Insight: The Suzuki Cycle

The success of Protocol C relies on the high reactivity of the C-I bond. The following diagram details the catalytic cycle, highlighting the oxidative addition preference.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Br/Cl, Fast for I) Pd0->OxAdd + Ar-I Complex1 Ar-Pd(II)-I OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Ar-Ar'

Caption: Catalytic cycle for the Suzuki coupling. The C-I bond of the scaffold facilitates rapid oxidative addition (Red Node top right).

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization for Difficult Substrates
Solvent Dioxane/Water (4:1)DMF or Toluene/Water (if solubility is poor)
Base Cs

CO

K

PO

(gentler on sensitive phenols)
Catalyst Pd(dppf)Cl

Pd(OAc)

+ XPhos (for sterically hindered boronic acids)
Temperature 80°C120°C (Microwave)
Purification Silica Gel (Hex/EtOAc)C18 Reverse Phase (Water/ACN + 0.1% Formic Acid)

Safety Note:

  • Aryl Iodides: Generally light-sensitive; store in amber vials.

  • Alkylating Potential: While less reactive than benzyl halides, the aminomethyl group can be reactive. Handle with gloves and in a fume hood.

  • Waste: Dispose of heavy metal (Pd) and iodinated waste in segregated containers.

References

  • Synthesis of 5-Iodovanillin

    • Title: Electrophilic Iodination of Vanillin.[3][4]

    • Source: PierpaLab (2025).[3]

    • URL:[Link]

  • Suzuki-Miyaura Coupling Mechanism

    • Title: Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies.[5]

    • Source: Chemistry LibreTexts (2024).
    • URL:[Link]

  • Application in Metabolite Synthesis (Analogous Chemistry)

    • Title: Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine.
    • Source: NIH / PubMed (2011).
    • URL:[Link]

  • General Cross-Coupling Protocols

    • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling.[5][6]

    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

applications of 4-(Aminomethyl)-5-iodo-2-methoxyphenol in neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 4-(Aminomethyl)-5-iodo-2-methoxyphenol in TRPV1 Neuropharmacology

Introduction & The "Activity Switch" Phenomenon

4-(Aminomethyl)-5-iodo-2-methoxyphenol, commonly known in medicinal chemistry as 6-iodovanillamine (CAS: 859172-19-3), is a highly specialized precursor molecule utilized extensively in neuroscience research. It serves as the foundational building block for synthesizing ultra-potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel acting as a primary integrator of nociceptive (pain) stimuli in the peripheral nervous system.

Historically, vanillamides such as capsaicin and nonivamide have been recognized as potent TRPV1 agonists. However, researchers discovered a profound pharmacological phenomenon: the introduction of an iodine atom at the 6-position of the vanillyl ring completely reverses the molecule's functional profile from an agonist to a competitive antagonist (). Because direct iodination of complex, unsaturated parent vanillamides often destroys their delicate acyl chains, researchers must construct these antagonists from the ground up using 6-iodovanillamine as the starting pharmacophore.

Mechanistic Insights: The Steric Blockade

Why does a single halogen substitution cause such a dramatic shift in receptor dynamics? The reversal of activity is driven by a steric effect within the TRPV1 ligand-binding pocket.

When a standard vanillamide binds to the orthosteric site, its head group engages in productive hydrogen bonding that triggers the opening of the channel pore, allowing calcium (


) influx. Conversely, when a 6'-iodo-vanillamide binds, the bulky, electron-rich iodine atom at the C-6' position creates a severe steric clash. This results in an unproductive binding state—the ligand occupies the pocket with high affinity but physically prevents the conformational change required for channel activation. Interestingly, this structure-activity relationship differs from the complex diterpene resiniferatoxin (RTX), where iodination at C-5' is required for antagonism. This divergence proves that capsaicinoids and resiniferonoids occupy distinct, albeit overlapping, microdomains within the TRPV1 sensor region ().

Mechanism Agonist Standard Vanillamides (e.g., Capsaicin) TRPV1_Open TRPV1 Receptor (Open State) Agonist->TRPV1_Open Productive Binding Antagonist 6'-Iodo-vanillamides (Steric Bulky Iodine) TRPV1_Closed TRPV1 Receptor (Closed State) Antagonist->TRPV1_Closed Unproductive Binding Ca_Influx Ca2+ Influx & Depolarization TRPV1_Open->Ca_Influx Analgesia Receptor Blockade (Analgesia) TRPV1_Closed->Analgesia Prevents Activation Pain Nociceptive Signaling Ca_Influx->Pain

Fig 1. Mechanistic pathways of TRPV1 activation versus blockade by 6'-iodo derivatives.

Quantitative Data: The Agonist-to-Antagonist Shift

The table below summarizes the functional switch observed when the 6-iodovanillamine precursor is utilized to synthesize the 6'-iodo derivatives of standard TRPV1 ligands.

Compound NameSubstitutionPrimary ActionTarget ReceptorApprox. Potency (

/

)
Capsaicin NoneAgonistTRPV1

~ 30 nM
Nonivamide NoneAgonistTRPV1

~ 40 nM
6'-Iodononivamide 6'-IodoAntagonistTRPV1

~ 10-50 nM
PhAR (Phenylacetylrinvanil)NoneAgonistTRPV1

~ 90 pM
6-I-PhAR 6'-IodoAntagonistTRPV1

~ Low nM

Experimental Workflows & Protocols

Protocol A: PPAA-Mediated N-Acylation of 6-Iodovanillamine

To synthesize ultra-potent TRPV1 antagonists, 6-iodovanillamine must be coupled with a fatty acid. Causality Insight: Standard coupling agents (like DCC/EDC) or harsh acyl chlorides can cause racemization or degrade unsaturated bonds in complex fatty acids (e.g., ricinoleic acid derivatives). Propylphosphonic anhydride (PPAA) is selected as the coupling agent because it provides exceptionally mild conditions, driving the reaction forward without side reactions at the phenolic hydroxyl group.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under

    
     atmosphere, dissolve 1.0 equivalent of the target fatty acid (e.g., nonanoic acid) and 1.2 equivalents of 6-iodovanillamine hydrochloride in anhydrous dichloromethane (DCM).
    
  • Neutralization: Add 3.0 equivalents of Triethylamine (TEA). Reasoning: TEA neutralizes the hydrochloride salt of the amine, rendering it nucleophilic, while also acting as a general base for the coupling reaction.

  • Coupling: Cool the mixture to 0°C. Dropwise, add 1.5 equivalents of PPAA (50% solution in ethyl acetate).

  • Reaction: Allow the mixture to warm to room temperature and stir continuously for 12 hours.

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Self-Validation (QC): Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and analyze the crude product via LC-MS. The presence of the 
    
    
    
    peak corresponding to the specific 6'-iodo-vanillamide confirms successful amide bond formation while retaining the critical iodine atom.

Workflow A 6-Iodovanillamine (Precursor) C PPAA Coupling (Mild Conditions) A->C B Fatty Acid (e.g., Nonanoic Acid) B->C D 6'-Iodo-vanillamide (Target Ligand) C->D High Yield E Ca2+ Assay (TRPV1 Validation) D->E

Fig 2. Synthetic workflow from 6-iodovanillamine to validated TRPV1 antagonists.

Protocol B: In Vitro TRPV1 Antagonism Validation (Calcium Mobilization Assay)

Once synthesized, the biological activity of the 6'-iodo-vanillamide must be validated. Causality Insight: HEK-293 cells are utilized because they natively lack TRPV1 receptors. By stably transfecting them with human recombinant TRPV1, researchers ensure a zero-background environment where any measured calcium flux is strictly tied to TRPV1 dynamics.

Step-by-Step Methodology:

  • Cell Preparation: Seed human TRPV1-transfected HEK-293 cells in 96-well black-walled, clear-bottom plates and culture until 80% confluent.

  • Dye Loading: Incubate the cells with 2 µM Fluo-4 AM in assay buffer for 45 minutes at 37°C. Reasoning: The acetoxymethyl (AM) ester allows the dye to permeate the lipid bilayer. Intracellular esterases then cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

  • Washing: Wash the cells three times with assay buffer to remove any extracellular dye that would cause background fluorescence.

  • Pre-Incubation (Critical Step): Add varying concentrations of the synthesized 6'-iodo-vanillamide (0.1 nM to 10 µM) and incubate for 10 minutes. Reasoning: These ligands are highly lipophilic. Pre-incubation allows the antagonist adequate time to partition into the cell membrane and access the intracellularly-facing vanilloid binding pocket before the agonist is introduced.

  • Stimulation & Measurement: Stimulate the cells with 100 nM capsaicin (an

    
     concentration). Immediately measure fluorescence (
    
    
    
    = 488 nm,
    
    
    = 520 nm) using a kinetic microplate reader.
  • Self-Validation (QC): Include a positive control well treated with a known antagonist (e.g., Capsazepine) to verify assay sensitivity. Include a terminal stimulation with 4 µM Ionomycin to determine the maximal observable calcium fluorescence (100% system baseline). Calculate the

    
     using non-linear regression analysis.
    

References

  • Appendino, G., Daddario, N., Minassi, A., Moriello, A. S., De Petrocellis, L., & Di Marzo, V. (2005). "The Taming of Capsaicin. Reversal of the Vanilloid Activity of N-Acylvanillamines by Aromatic Iodination." Journal of Medicinal Chemistry, 48(14), 4663-4669. URL:[Link]

  • Marinelli, L., et al. (2005). "Development of the First Ultra-Potent 'Capsaicinoid' Agonist at Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channels and Its Therapeutic Potential." Journal of Pharmacology and Experimental Therapeutics, 313(2), 841-849. URL:[Link]

Application Note: 4-(Aminomethyl)-5-iodo-2-methoxyphenol as a Versatile Precursor for TRPV1 Radioligand Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Radiochemists, Pharmacologists, and Drug Development Professionals Application: PET/SPECT Imaging, In Vitro Autoradiography, and Target Engagement Assays

Introduction & Mechanistic Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It is a highly validated pharmacological target for nociception (pain management), neuro-inflammation, and oncology[1].

Classical TRPV1 agonists, such as capsaicin and resiniferatoxin (RTX), trigger channel opening and subsequent desensitization. However, structure-activity relationship (SAR) studies have demonstrated that aromatic iodination of the vanilloid headgroup—specifically at the 5-position of the phenol ring—induces a profound pharmacological reversal. This modification converts potent agonists into ultra-potent, competitive antagonists[2].

4-(Aminomethyl)-5-iodo-2-methoxyphenol (CAS: 859172-19-3), frequently referred to in literature as 6-iodovanillamine, is the critical bifunctional building block for synthesizing these antagonists[3].

  • The Primary Amine allows for facile, late-stage amide coupling with diverse carboxylic acids (e.g., nonanoic acid or resiniferonol orthophenylacetate).

  • The Aryl Iodide serves as an intrinsic handle for radioiodination (

    
    I, 
    
    
    
    I,
    
    
    I, or
    
    
    I), enabling the synthesis of radiotracers via direct isotopic exchange or palladium-catalyzed stannylation[4].

Physicochemical & Structural Properties

Understanding the physicochemical constraints of the precursor is vital for optimizing radiochemical yields and preventing side reactions (such as oxidation of the unprotected phenol).

PropertySpecification
Chemical Name 4-(Aminomethyl)-5-iodo-2-methoxyphenol
Common Synonyms 6-Iodovanillamine, 5-Iodovanillamine
CAS Number 859172-19-3
Molecular Formula C

H

INO

Molecular Weight 279.07 g/mol
Key Functional Groups Primary amine (nucleophile), Phenol (H-bond donor), Aryl Iodide (leaving group/exchange site)
Solubility Soluble in DMF, DMSO, Methanol; sparingly soluble in aqueous buffers at neutral pH.

Radiosynthetic Workflows: Causality & Strategy

The choice of radiolabeling strategy depends entirely on the required Molar Activity (Specific Activity) of the final radiotracer.

Route A: Late-Stage Isotopic Exchange (Low Molar Activity)

For in vitro assays (e.g., cell binding, autoradiography) where carrier-free tracers are not strictly required, direct isotopic exchange is highly efficient[5]. The precursor is first coupled to a carboxylic acid to form the "cold" reference standard (e.g., 5'-iodoresiniferatoxin, I-RTX). The cold tracer is then subjected to Copper-catalyzed isotopic exchange.

  • Mechanistic Insight: The Cu(II) catalyst facilitates the cleavage of the highly stable C

    
    –I bond via a single-electron transfer or Chan-Lam-type mechanism, allowing the radioactive[
    
    
    
    I]iodide to equilibrate with the stable [
    
    
    I]iodide[6].
Route B: Carrier-Free Radioiodination (High Molar Activity)

For in vivo PET/SPECT imaging, high molar activity is mandatory to prevent the cold mass from saturating the TRPV1 receptors.

  • Mechanistic Insight: The iodo-precursor is first converted into a tributylstannyl intermediate via Pd-catalyzed cross-coupling. The stannyl group acts as a highly reactive, regioselective leaving group. During radioiodination, an oxidizing agent (Chloramine-T) converts [

    
    I]NaI into an electrophilic iodine species (
    
    
    
    I), which rapidly undergoes electrophilic aromatic substitution (radioiodode-stannylation) to yield the carrier-free radiolabeled amine[4].

Radiosynthesis cluster_RouteA Route A: Isotopic Exchange cluster_RouteB Route B: Carrier-Free Labeling Precursor 4-(Aminomethyl)-5-iodo- 2-methoxyphenol (CAS: 859172-19-3) CouplingA Amide Coupling (e.g., Resiniferonol derivative) Precursor->CouplingA Stannylation Pd-Catalyzed Stannylation Precursor->Stannylation ColdTracer Cold Iodo-Vanilloid (e.g., I-RTX) CouplingA->ColdTracer Exchange Cu-Catalyzed [125I] Exchange (150°C, [125I]NaI) ColdTracer->Exchange HotTracerA [125I]-Radioligand (Low Molar Activity) Exchange->HotTracerA StannylInt 5-Tributylstannyl Intermediate Stannylation->StannylInt Radioiodination Oxidative Radioiodination ([125I]NaI, Chloramine-T) StannylInt->Radioiodination HotAmine [125I]-Radiolabeled Amine Radioiodination->HotAmine CouplingB Amide Coupling HotAmine->CouplingB HotTracerB [125I]-Radioligand (High Molar Activity) CouplingB->HotTracerB

Caption: Radiosynthetic workflows for generating [125I]-labeled vanilloid radiotracers from the precursor.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Cold Iodo-Vanilloids (Amide Coupling)

This step generates the reference standard required for Route A.

  • Preparation: Dissolve 4-(Aminomethyl)-5-iodo-2-methoxyphenol (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by Propylphosphonic anhydride (PPAA, 50% in EtOAc, 1.5 eq).

    • Expert Insight: PPAA is strictly preferred over traditional carbodiimides (EDC/DCC) because it minimizes unwanted esterification side-reactions at the unprotected phenol group of the vanillamine[2].

  • Reaction: Stir at room temperature for 4 hours under an inert argon atmosphere.

  • Purification: Dilute with water, extract with EtOAc, and purify via semi-preparative RP-HPLC to yield the cold iodo-vanilloid (e.g., I-RTX).

Protocol 2: Copper-Mediated Radioisotopic Exchange (Route A)
  • Setup: To a sealed 1 mL V-vial, add the cold iodo-vanilloid (100 µg) dissolved in 100 µL of DMF.

  • Catalysis: Add 5 µL of a 0.1 M CuSO

    
     solution and 5 µL of a 0.1 M ascorbic acid solution (to maintain Cu in the active oxidation state).
    
  • Radiolabeling: Introduce [

    
    I]NaI (37 MBq, in dilute NaOH).
    
  • Heating: Heat the sealed vial at 140–150 °C for 45 minutes[5].

  • Quenching & Isolation: Cool to room temperature, quench with 50 µL of 0.1 M sodium thiosulfate, and isolate the[

    
    I]-product via RP-HPLC.
    
Protocol 3: Oxidative Radioiodode-stannylation (Route B)
  • Setup: Dissolve the 5-tributylstannyl-vanillamine intermediate (50 µg) in 100 µL of Methanol containing 1% Acetic Acid.

  • Radiolabeling: Add carrier-free [

    
    I]NaI (370 MBq).
    
  • Oxidation: Add 10 µL of Chloramine-T (1 mg/mL in water) to initiate the generation of electrophilic radioiodine.

  • Reaction: Incubate at room temperature for precisely 10 minutes. Prolonged exposure to Chloramine-T will lead to oxidative degradation of the primary amine[4].

  • Quenching: Terminate the reaction by adding 10 µL of sodium metabisulfite (2 mg/mL in water). The resulting [

    
    I]-radiolabeled amine is now ready for immediate downstream amide coupling.
    

Quality Control & Validation

To ensure the trustworthiness of the generated radioligands, rigorous QC metrics must be met before biological evaluation.

QC ParameterRoute A (Isotopic Exchange)Route B (Stannylation)Analytical Method
Radiochemical Yield (RCY) 45 – 60% (Decay-corrected)75 – 90% (Decay-corrected)Radio-TLC / Radio-HPLC
Radiochemical Purity (RCP) > 95%> 98%Analytical RP-HPLC
Molar Activity (A

)
0.5 – 2.0 GBq/µmol> 50 GBq/µmol (Carrier-free)UV-Vis vs. Radio-trace Area
Formulation Stability > 72 hours> 48 hoursIncubated in 10% EtOH/PBS

Pharmacological Mechanism of Action

Once synthesized, the [


I]-iodo-vanilloid acts as a high-affinity probe for the TRPV1 channel. The incorporation of the iodine atom at the 5-position structurally locks the receptor in a closed conformation upon binding, preventing the calcium/sodium influx normally induced by endogenous agonists[1].

TRPV1_Pathway Radioligand [125I]-Iodo-Vanilloid (Antagonist) TRPV1 TRPV1 Channel (Sensory Neurons) Radioligand->TRPV1 High-Affinity Binding (Kd ~ 4.3 nM) ConformationalChange Receptor Conformational Change TRPV1->ConformationalChange IonChannel Pore Blockade (Prevents Ca2+ Flux) ConformationalChange->IonChannel Signal Inhibition of Nociceptive Signaling IonChannel->Signal Analgesic Effect

Caption: Mechanism of action of [125I]-iodo-vanilloid antagonists at the TRPV1 channel.

References

  • Appendino, G., et al. "The Taming of Capsaicin. Reversal of the Vanilloid Activity of N-Acylvanillamines by Aromatic Iodination." Journal of Medicinal Chemistry.[Link]

  • Wahl, P., et al. "Iodo-Resiniferatoxin, a New Potent Vanilloid Receptor Antagonist." Molecular Pharmacology.[Link]

  • Ech-Chahad, A., et al. "A Convenient Synthesis of 5′-Iodoresiniferatoxin (I-RTX)." Natural Product Communications.[Link]

  • Bowden, G. D., et al. "Ligand-Enabled Copper-Mediated Radioiodination of Arenes." Organic Letters.[Link]

  • Guérard, F., et al. "Recent Advances in Synthetic Methods for Radioiodination." The Journal of Organic Chemistry.[Link]

  • Silva, F., et al. "Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques." Pharmaceuticals.[Link]

Sources

4-(Aminomethyl)-5-iodo-2-methoxyphenol as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Aminomethyl)-5-iodo-2-methoxyphenol (5-Iodovanillylamine) Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Radiochemists, and Drug Discovery Scientists[1]

A "Pivot" Intermediate for TRPV1 Ligands and Radiotracers[1]

Executive Summary

4-(Aminomethyl)-5-iodo-2-methoxyphenol , commonly referred to in literature as 5-Iodovanillylamine , is a specialized halogenated intermediate critical to the development of vanilloid receptor (TRPV1) modulators.[1] Unlike its parent compound vanillylamine, the inclusion of an iodine atom at the 5-position serves two distinct, high-value functions in pharmaceutical synthesis:

  • Structural Activity Modulation: It serves as the direct precursor to 5-Iodo-Resiniferatoxin (I-RTX) , a potent TRPV1 antagonist used to desensitize pain pathways.[1]

  • Synthetic Handle: The aryl iodide moiety is a "pivot point" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid diversification of the vanilloid "head" group, or for halogen exchange in radiopharmaceutical labeling (e.g.,

    
    I or 
    
    
    
    I).[1]

This guide outlines the robust synthesis of 5-Iodovanillylamine from Vanillin, its purification, and its downstream application in creating high-affinity TRPV1 ligands.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
PropertyData
IUPAC Name 4-(Aminomethyl)-5-iodo-2-methoxyphenol
Common Name 5-Iodovanillylamine
CAS Number 872353-77-0 (HCl salt) / 52200-90-5 (Parent amine generic)
Molecular Formula C

H

INO

Molecular Weight 279.08 g/mol
Solubility Soluble in DMSO, MeOH; Moderate in Water (as HCl salt)
Stability Light sensitive (Iodine cleavage); Store at -20°C, protected from light.[1]
Key Functionality Primary Amine (Amide coupling), Aryl Iodide (Cross-coupling/Labeling), Phenol (H-bond donor).[1]
Synthesis Protocol: The "Iodine-First" Strategy

Scientific Rationale: Direct iodination of vanillylamine is chemically risky due to the susceptibility of the primary amine to oxidation and N-iodination. The most robust, high-purity route employs an "Iodine-First" strategy: iodinating Vanillin to 5-Iodovanillin , followed by reductive amination.[1] This preserves the amine functionality and ensures regioselectivity.

Phase A: Regioselective Iodination of Vanillin

Target: 5-Iodo-4-hydroxy-3-methoxybenzaldehyde (5-Iodovanillin)[1]

Reagents:

  • Vanillin (1.0 eq)[1]

  • Iodine (I

    
    ) (1.0 eq)[1][2]
    
  • Potassium Iodide (KI) (2.0 eq)[1]

  • Sodium Hydroxide (NaOH) (1.0 eq)[1][2]

  • Solvent: Water (Green Chemistry compliant)[1][3]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve Vanillin (15.2 g, 100 mmol) and NaOH (4.0 g, 100 mmol) in 100 mL of water. Heat to 80°C to ensure complete formation of the sodium vanillate salt.

  • Iodination: Prepare a solution of I

    
     (25.4 g, 100 mmol) and KI (33.2 g, 200 mmol) in 100 mL water. Add this dark solution dropwise to the stirring vanillate solution over 30 minutes.
    
    • Mechanism:[4][5][6] The phenoxide anion activates the ring. The methoxy group at C3 and phenoxide at C4 direct the electrophile to the open ortho position (C5).

  • Reaction: Stir at reflux (approx. 100°C) for 3 hours. The solution will transition from dark purple to a lighter tan/brown as iodine is consumed.

  • Work-up: Cool the mixture to room temperature. Acidify with 2N HCl to pH ~3. The product, 5-Iodovanillin, will precipitate as a solid.[1]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).[1]

    • Validation: Target Melting Point: 183–185°C.[1]

Phase B: Reductive Amination

Target: 5-Iodovanillylamine[1]

Reagents:

  • 5-Iodovanillin (from Phase A)[1][2][5]

  • Ammonium Acetate (NH

    
    OAc) (10.0 eq) - Excess drives imine formation.[1]
    
  • Sodium Cyanoborohydride (NaBH

    
    CN) (0.7 eq) - Selectively reduces imine over aldehyde.[1]
    
  • Solvent: Methanol[6]

Step-by-Step Protocol:

  • Imine Formation: Dissolve 5-Iodovanillin (2.78 g, 10 mmol) and Ammonium Acetate (7.7 g, 100 mmol) in Methanol (50 mL). Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH

    
    CN (0.44 g, 7 mmol) in small portions.
    
    • Caution: Toxic HCN gas can evolve if acidified; keep reaction basic/neutral and work in a fume hood.

  • Stirring: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Acidify with concentrated HCl to pH < 2 to decompose excess hydride and hydrolyze any borate complexes.

  • Isolation: Evaporate methanol. Dilute residue with water.[1] Wash with Ethyl Acetate (to remove unreacted aldehyde).[1] Basify the aqueous layer with NaOH to pH > 10 and extract the amine into Ethyl Acetate (3x).

  • Salt Formation: Treat the organic layer with HCl in Dioxane to precipitate 5-Iodovanillylamine Hydrochloride .[1] Filter and dry.[4][7][8]

Application Workflows
Application 1: Synthesis of 5-Iodo-Resiniferatoxin (I-RTX)

I-RTX is a high-affinity antagonist for TRPV1.[1][9] The synthesis couples 5-Iodovanillylamine with the diterpene core.[1]

  • Coupling Reagent: Phenylacetic acid derivative of Resiniferonol (ROPA).[1]

  • Protocol: React 5-Iodovanillylamine with ROPA using EDC/HOBt or DCC coupling conditions in DMF. The steric bulk of the iodine does not significantly hinder the amide bond formation, but the ortho-hydroxyl group must be protected (e.g., as an acetate) if using harsh coupling reagents, then deprotected.

Application 2: Palladium-Catalyzed Diversification

The C-5 Iodine is an excellent leaving group for Suzuki couplings to create 5-aryl vanilloids.[1]

  • Catalyst System: Pd(OAc)

    
     / S-Phos (Effective for sterically hindered aryl chlorides/iodides).[1]
    
  • Base: K

    
    PO
    
    
    
    .
  • Solvent: Toluene/Water (10:1).[1]

  • Outcome: Introduction of biphenyl or heteroaryl groups at C-5 to probe the "Hydrophobic Pocket" of the TRPV1 vanilloid binding site.

Visualization: Synthesis & Application Logic

G cluster_0 Phase A: Activation cluster_1 Phase B: Functionalization Vanillin Vanillin (Starting Material) IVanillin 5-Iodovanillin (Stable Intermediate) Vanillin->IVanillin I2, KI, NaOH (Electrophilic Subst.) Product 5-Iodovanillylamine (Target Intermediate) IVanillin->Product NH4OAc, NaBH3CN (Reductive Amination) IRTX 5-Iodo-Resiniferatoxin (TRPV1 Antagonist) Product->IRTX Coupling w/ ROPA (Amide Bond) Suzuki 5-Aryl Vanilloids (Library Generation) Product->Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling) Tracer 125-I Radiotracer (Binding Assays) Product->Tracer Isotope Exchange (Radiochemistry)

Figure 1: Synthetic workflow from Vanillin to 5-Iodovanillylamine and divergent downstream applications in drug discovery.

Troubleshooting & Critical Control Points
IssueProbable CauseCorrective Action
Low Yield in Phase A Incomplete iodination or over-iodination.[1]Monitor by TLC.[1] Ensure temp is maintained at 80-100°C. Do not exceed 1.1 eq of I

to avoid di-iodination.[1]
Product Discoloration Oxidation of the phenol or amine.Perform reductive amination under N

atmosphere. Store HCl salt in amber vials.
Incomplete Amination Imine hydrolysis before reduction.Ensure NH

OAc is in large excess (10 eq).[1] Add NaBH

CN after 1 hour of imine formation, not immediately.
De-iodination Hydrogenolysis during reduction.[1]Do NOT use Pd/C + H

for the reduction step. Stick to hydride reagents (NaBH

CN or NaBH

).[1]
References
  • Synthesis of 5-Iodovanillin: Ech-Chahad, A., et al. (2006).[1][5] A Convenient Synthesis of 5'-Iodoresiniferatoxin (I-RTX). Natural Product Communications. [1]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • TRPV1 Antagonist Activity: Seabrook, G. R., et al. (2002).[1] Functional properties of the high-affinity TRPV1 (VR1) vanilloid receptor antagonist (125)I-iodo-resiniferatoxin. Journal of Pharmacology and Experimental Therapeutics.

  • General Iodination of Phenols: Hubig, S. M., et al. (2000).[1] Efficient Iodination of Phenols using NaI/Oxone. Journal of Organic Chemistry.

Sources

Application Note: Regioselective Iodination of 4-(Aminomethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes established organic synthesis methodologies with radiochemical labeling techniques to provide a complete picture of the iodination of 4-(aminomethyl)-2-methoxyphenol (Vanillylamine).

Executive Summary

The iodination of 4-(aminomethyl)-2-methoxyphenol is a critical transformation in the synthesis of vanilloid receptor (TRPV1) ligands (e.g., 5-iodo-resiniferatoxin) and the preparation of radiotracers for SPECT/PET imaging. The reaction presents a chemoselective challenge: introducing an iodine atom onto the electron-rich aromatic ring without oxidizing the sensitive primary amine or causing polymerization.

This guide details two distinct workflows:

  • Route A (Macro-Scale Synthesis): An indirect, high-purity route via the iodination of vanillin followed by reductive amination. Recommended for drug discovery and bulk synthesis.

  • Route B (Direct Labeling): A direct oxidative iodination protocol using Chloramine-T or Iodo-Gen. Recommended for radiochemical applications (I-123, I-125, I-131) where yield is secondary to specific activity and speed.

Mechanistic Principles & Regiochemistry

Substrate Analysis

The substrate, 4-(aminomethyl)-2-methoxyphenol, contains three directing groups:

  • Hydroxyl (-OH) at C1: Strongly activating, ortho/para directing.

  • Methoxy (-OCH₃) at C2: Activating, ortho/para directing.

  • Aminomethyl (-CH₂NH₂) at C4: Weakly activating (alkyl), ortho/para directing.

Regioselectivity

In the IUPAC numbering for this phenol:

  • C2 is blocked by the methoxy group.

  • C4 is blocked by the aminomethyl group.

  • C6 (Ortho to OH): Strongly activated by the hydroxyl group.

  • C5 (Meta to OH, Para to OMe): Activated by the methoxy group, but less nucleophilic than C6 due to the dominance of the phenolate resonance contribution.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the logic behind the selected protocols.

IodinationPathways Substrate 4-(Aminomethyl)-2-methoxyphenol (Vanillylamine) DirectPath Direct Iodination (ICl / Chloramine-T) Substrate->DirectPath Route B: Radiolabeling Intermed1 N-Iodo Species (Unwanted Side Product) DirectPath->Intermed1 Neutral pH (Amine active) Product 6-Iodo-4-(aminomethyl)-2-methoxyphenol (Target) DirectPath->Product Acidic pH (Amine protonated) IndirectPath Indirect Route (Start from Vanillin) IodoVanillin 5-Iodovanillin IndirectPath->IodoVanillin I2, KI, NaOCl Vanillin Vanillin (Starting Material) Vanillin->IndirectPath Route A: Synthesis RedAmin Reductive Amination (NH4OAc, NaBH3CN) IodoVanillin->RedAmin RedAmin->Product High Purity

Caption: Strategic decision tree for iodination. Route A avoids amine oxidation by installing the amine after iodination. Route B requires pH control to protect the amine.

Protocol A: High-Purity Synthesis (Via Vanillin)

Application: Preparation of non-radioactive standards, bulk intermediates, or drug precursors. Rationale: Direct iodination of the amine often leads to "black tar" polymerization due to amine oxidation. Starting from vanillin protects the nitrogen functionality until the final step.

Step 1: Synthesis of 5-Iodovanillin
  • Reagents: Vanillin, Potassium Iodide (KI), Sodium Hypochlorite (NaOCl/Bleach).[1][2]

  • Mechanism: In situ generation of I⁺ (iodonium) from iodide and bleach.[3]

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve Vanillin (15.2 g, 100 mmol) and KI (21.6 g, 130 mmol) in Ethanol (200 mL) .

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add commercial bleach (NaOCl, 5% active chlorine, ~160 mL) dropwise over 60 minutes. Critical: Maintain temperature <5°C to prevent over-oxidation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. The solution will turn dark red/brown.

  • Quenching: Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution until the iodine color fades to a pale yellow.

  • Precipitation: Acidify to pH 2-3 with 6N HCl . The product, 5-iodovanillin, will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 70-80%

    • Appearance: White to pale yellow needles.

    • Melting Point: 180–182°C.

Step 2: Reductive Amination to 5-Iodovanillylamine
  • Reagents: 5-Iodovanillin, Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN).

Procedure:

  • Imine Formation: In a 250 mL flask, dissolve 5-Iodovanillin (2.78 g, 10 mmol) and Ammonium Acetate (7.7 g, 100 mmol) in Methanol (50 mL) . Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (0.94 g, 15 mmol) in small portions. Caution: Generates HCN gas if acidified; use a fume hood.

  • Stirring: Allow the mixture to stir at RT overnight (12-16 hours).

  • Work-up: Evaporate methanol under reduced pressure. Resuspend the residue in water (50 mL).

  • Extraction: Basify to pH >10 with 2N NaOH (to deprotonate the phenol and amine, keeping impurities in organic phase? No, amine is basic. To extract amine, basify aqueous layer and extract with organic).

    • Correction: The product is a phenol-amine (zwitterionic character).

    • Optimized Work-up: Adjust pH to ~9. Extract with Ethyl Acetate (3 x 50 mL) .

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

  • Salt Formation (Optional): Dissolve the crude oil in ethanol and add concentrated HCl dropwise to precipitate 5-Iodovanillylamine Hydrochloride .

Protocol B: Direct Radioiodination (Trace Level)

Application: Synthesis of [¹²³I] or [¹²⁵I]-labeled tracers. Rationale: Uses oxidative radioiodination.[4] The reaction must be performed at pH 6.5–7.5 or slightly acidic to minimize amine oxidation while allowing EAS.

Reagents[2][3][5][6][7][8]
  • Substrate: Vanillylamine Hydrochloride (1 mg/mL in water).

  • Radioisotope: Na[¹²⁵I] in NaOH solution.

  • Oxidant: Chloramine-T (1 mg/mL in phosphate buffer).

  • Quencher: Sodium Metabisulfite (2 mg/mL).

Procedure
  • Buffer Prep: Prepare 0.5 M Phosphate buffer (PB), pH 7.0.

  • Reaction: In a microcentrifuge tube, combine:

    • 10 µL Vanillylamine solution (10 µg).

    • 50 µL 0.5 M PB .

    • 5-10 µL Na[¹²⁵I] (0.5–1.0 mCi).

    • 10 µL Chloramine-T (freshly prepared).

  • Incubation: Vortex gently for 60 seconds at RT. Do not exceed 2 minutes.

  • Quenching: Add 100 µL Sodium Metabisulfite solution to stop the reaction.

  • Purification: Inject immediately onto HPLC (C18 column) to separate the labeled product from free iodine and oxidized byproducts.

Analytical Validation (QC)

The following parameters confirm the identity and purity of the product.

HPLC Data Summary
ParameterConditionRetention Time (Approx)
Column C18 Reverse Phase (e.g., Agilent Zorbax, 5µm)-
Mobile Phase A Water + 0.1% TFA-
Mobile Phase B Acetonitrile + 0.1% TFA-
Gradient 5% B to 95% B over 20 min-
Vanillylamine Starting Material4.5 min
5-Iodovanillylamine Product8.2 min
Di-iodo impurity Over-iodination byproduct11.5 min
NMR Characterization (Expected for HCl salt)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.50 (br s, OH/NH).

    • δ 7.65 (d, J=2.0 Hz, 1H, Ar-H at C6). Note: The iodine causes a downfield shift.

    • δ 7.10 (d, J=2.0 Hz, 1H, Ar-H at C2/C6 coupling).

    • δ 3.90 (s, 3H, OCH₃).

    • δ 3.85 (s, 2H, CH₂-N).

Safety & Handling

  • Iodine Toxicity: Elemental iodine and organic iodides are toxic. Work in a well-ventilated fume hood.

  • Cyanoborohydride: Highly toxic. Generates HCN upon contact with acid. Quench all glassware and waste with bleach (NaOCl) solution before disposal.

  • Radiation Safety: When using ¹²⁵I, work behind leaded acrylic shields. Monitor thyroid uptake and use double-gloving.

References

  • Regioselectivity in Phenol Iodination

    • Kraszkiewicz, L., & Sosnowski, M. (2006).[5] Synthesis of Iodoarenes from Arenes via Electrophilic Iodination. Synthesis.

  • Synthesis of 5-Iodovanillin (Precursor Protocol)

    • Pearl, I. A. (1951). Reactions of Vanillin and its Derived Compounds.[1][2][3][6][7][8][9] XII. Benzyl Ethers of Vanillic Acid and Related Compounds. Journal of the American Chemical Society.

  • Radioiodination Techniques (Chloramine-T Method)

    • Hunter, W. M., & Greenwood, F. C. (1962). Preparation of iodine-131 labelled human growth hormone of high specific activity.
  • Vanilloid Receptor Ligand Synthesis

    • Wahl, P., et al. (2001). Iodinated Resiniferatoxin Analogues as High-Affinity Ligands for the Vanilloid Receptor. Journal of Medicinal Chemistry.

Sources

analytical techniques for 4-(Aminomethyl)-5-iodo-2-methoxyphenol characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation, purity assessment, and characterization of 4-(Aminomethyl)-5-iodo-2-methoxyphenol. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the rationale behind methodological choices, ensuring a robust and validated approach to analysis.

Introduction: Understanding the Molecule

4-(Aminomethyl)-5-iodo-2-methoxyphenol is a substituted phenolic compound featuring a unique combination of functional groups: a primary amine, an iodine atom, a methoxy group, and a hydroxyl group on an aromatic ring. This specific arrangement makes it a potentially valuable building block in medicinal chemistry and materials science. However, this same structural complexity presents distinct analytical challenges. The presence of an easily oxidizable phenol and amine, coupled with the labile carbon-iodine bond, necessitates carefully selected analytical methods to ensure accurate and reproducible characterization without inducing degradation.[1][2]

The primary objectives of its analytical characterization are:

  • Structural Confirmation: Unambiguously verifying the molecular structure and the specific substitution pattern on the benzene ring.

  • Purity Determination: Quantifying the compound's purity and identifying any process-related impurities or degradation products.

  • Physicochemical Profiling: Establishing key physical and chemical properties to support further development.

This guide details a multi-technique approach, as no single method can provide a complete analytical picture.

Overall Analytical Workflow

A logical and systematic workflow is crucial for the comprehensive characterization of a novel or synthesized compound like 4-(Aminomethyl)-5-iodo-2-methoxyphenol. The process begins with fundamental techniques for structural verification and progresses to chromatographic methods for purity assessment.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Quantification cluster_2 Data Integration & Final Report NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass Report Comprehensive Characterization Report NMR->Report EA Elemental Analysis MS->EA Confirms Formula MS->Report FTIR FTIR Spectroscopy FTIR->NMR Confirms Functional Groups FTIR->Report EA->Report HPLC HPLC-UV/DAD HPLC->Report Purity Data

Caption: Overall workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required to piece together the carbon-hydrogen framework.

Expertise & Causality: For 4-(Aminomethyl)-5-iodo-2-methoxyphenol, the substitution pattern on the aromatic ring can be unequivocally determined by analyzing the chemical shifts and coupling constants of the aromatic protons in the ¹H NMR spectrum. The ¹³C NMR spectrum is highly sensitive to the electronic environment of each carbon, providing a unique fingerprint for the specific isomer.[3] The large iodine atom will have a notable "heavy atom effect" on the chemical shift of the carbon it is attached to (C-5).

Expected ¹H NMR Spectral Features
Proton Type Expected Chemical Shift (ppm, in DMSO-d₆) Multiplicity Key Insights
Phenolic -OH~9.0 - 10.0Broad SingletExchangeable proton; its presence confirms the hydroxyl group.
Aromatic C-H~6.5 - 7.52 SingletsTwo isolated aromatic protons. Their specific shifts confirm the 1,2,4,5-substitution pattern.
Methylene -CH₂-~3.8 - 4.2SingletAdjacent to the electron-withdrawing amino group and aromatic ring.
Methoxy -OCH₃~3.7 - 3.9SingletCharacteristic shift for a methoxy group on an aromatic ring.
Amino -NH₂~2.5 - 3.5Broad SingletExchangeable protons. May be integrated to 2H.
Expected ¹³C NMR Spectral Features

The chemical shifts in the ¹³C NMR spectrum are predictive for the substitution pattern. By comparing the observed spectrum to reference data for similar aminomethylphenols, the structure can be confirmed.[3]

Carbon Type Expected Chemical Shift (ppm, in DMSO-d₆) Key Insights
C-OH (C-2)~145 - 150Downfield shift due to oxygen attachment.
C-OCH₃ (C-1)~148 - 155Downfield shift due to oxygen attachment.
C-I (C-5)~80 - 90Significant upfield shift due to the heavy atom effect of iodine. This is a key diagnostic peak.
C-CH₂NH₂ (C-4)~130 - 140Quaternary carbon, deshielded by attached groups.
Aromatic C-H~110 - 125Carbons bearing hydrogen atoms.
Methylene -CH₂-~45 - 50Aliphatic carbon.
Methoxy -OCH₃~55 - 60Characteristic shift for a methoxy carbon.
Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize the polar compound and allows for the observation of exchangeable -OH and -NH₂ protons.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a ¹H spectrum first. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a broadband proton-decoupled ¹³C spectrum. This may require a larger number of scans for adequate signal-to-noise.[3]

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum (e.g., DMSO at 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is indispensable for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula.

Expertise & Causality: The C-I bond is the weakest of the carbon-halogen bonds, making the molecule susceptible to fragmentation.[4] Therefore, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is strongly preferred over hard techniques like Electron Ionization (EI) to maximize the abundance of the molecular ion peak.[5] The presence of iodine (a monoisotopic element, ¹²⁷I) simplifies the isotopic pattern, but its loss is a common and diagnostic fragmentation pathway.

Protocol for HRMS (ESI-QTOF) Analysis

MS_Workflow SamplePrep 1. Sample Preparation (Dilute solution in MeOH/H₂O) Infusion 2. Direct Infusion or LC Inlet SamplePrep->Infusion Ionization 3. Ionization (Positive ESI Mode) Infusion->Ionization MassAnalysis 4. Mass Analysis (TOF Analyzer) Ionization->MassAnalysis Detection 5. Detection & Data Acquisition MassAnalysis->Detection Analysis 6. Data Analysis (Exact Mass & Formula Determination) Detection->Analysis

Caption: Workflow for High-Resolution Mass Spectrometry.

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water or methanol:water, with 0.1% formic acid to promote protonation.

  • Instrument Setup (ESI-QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The primary amine is basic and will readily accept a proton to form the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 - 4.5 kV.

    • Source Temperature: ~100 - 150 °C.

  • Data Analysis:

    • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

    • Molecular Weight: For C₈H₁₁INO₂, the theoretical monoisotopic mass is 279.9858. The expected [M+H]⁺ ion would be at m/z 280.9936.

    • Elemental Formula Confirmation: Use the instrument's software to calculate the elemental formula from the measured accurate mass. The result should be within a 5 ppm error margin.

    • Fragmentation: Look for a prominent fragment ion corresponding to the loss of iodine ([M+H-I]⁺) at m/z 154.0868. This fragmentation confirms the presence of the labile iodine atom.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of pharmaceutical compounds and related substances.[6][7] A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Expertise & Causality: A reversed-phase C18 column is the logical first choice, as it effectively separates compounds based on hydrophobicity. 4-(Aminomethyl)-5-iodo-2-methoxyphenol has moderate polarity and will be well-retained. A gradient elution method, where the mobile phase composition changes over time, is superior to an isocratic method for this application. It ensures that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe.[8][9] A Diode Array Detector (DAD) is used to monitor the elution, allowing for spectral analysis of each peak to check for co-elution and to determine the optimal monitoring wavelength.

Protocol for Reversed-Phase HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Further dilute to ~0.1 mg/mL for injection.

  • Instrumentation and Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. (The acid improves peak shape for the amine).

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, scan from 200-400 nm. Monitor at the absorption maximum (λₘₐₓ), expected around 270-280 nm due to the phenolic chromophore.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • The DAD can be used to check the peak purity of the main analyte peak. The UV-Vis spectra across the peak should be identical.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid confirmation of the presence of key functional groups within the molecule. It is an excellent complementary technique to NMR.

Expertise & Causality: Each functional group (O-H, N-H, C-O, C-N, aromatic ring) absorbs infrared radiation at a characteristic frequency. For this molecule, the spectrum will be a composite of these individual absorptions. The primary amine (-NH₂) is expected to show two distinct N-H stretching bands, which is a key diagnostic feature.[10] The broad O-H stretch of the phenol will also be prominent.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity/Shape
3200 - 3500O-H StretchPhenolStrong, Broad
3300 - 3400N-H Stretch (asymmetric & symmetric)Primary AmineMedium, Two Sharp Bands[10]
3000 - 3100C-H Stretch (sp²)Aromatic RingMedium to Weak
2850 - 3000C-H Stretch (sp³)-CH₂- and -OCH₃Medium
~1600 & ~1470C=C StretchAromatic RingMedium to Strong
1580 - 1650N-H BendPrimary AmineMedium[10]
1200 - 1280C-O Stretch (asymmetric)Aryl Ether (-OCH₃)Strong
500 - 600C-I StretchCarbon-IodineWeak to Medium
Protocol for FTIR Analysis (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be automatically ratioed against the background.

    • Label the major peaks and compare their positions to the expected values for the assigned functional groups.

Elemental Analysis: Fundamental Compositional Proof

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the pure compound. This data is used to confirm the empirical formula, which, when combined with the molecular weight from HRMS, validates the molecular formula.

Protocol for Elemental Analysis (CHN)
  • Sample Preparation: The sample must be meticulously dried to remove residual solvents and water, which would skew the results. Weigh approximately 2-3 mg of the dried, pure compound into a tin capsule.

  • Instrumentation: Use a commercial CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.

  • Data Analysis:

    • Compare the experimentally determined weight percentages of C, H, and N to the theoretical values.

    • Theoretical Values for C₈H₁₁INO₂:

      • C: 34.43%

      • H: 3.97%

      • N: 5.02%

    • The experimental results should be within ±0.4% of the theoretical values to be considered a good match.

Summary of Analytical Techniques

Technique Primary Purpose Key Information Obtained
¹H & ¹³C NMR Structural ElucidationConnectivity, chemical environment of H and C atoms, isomeric confirmation.
HRMS Molecular Weight & FormulaAccurate mass of the molecule, confirmation of elemental formula, fragmentation patterns.
HPLC-DAD Purity AssessmentQuantitative purity, detection of impurities, confirmation of peak identity via UV spectrum.
FTIR Functional Group IDPresence of -OH, -NH₂, -OCH₃, C-I, and aromatic rings.
Elemental Analysis Elemental CompositionConfirmation of empirical and molecular formula.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Jandera, P. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • Benchchem. (n.d.). Unambiguous Confirmation of 3-(Aminomethyl)phenol Structure via 13C NMR Spectroscopy: A Comparative Analysis.
  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL.
  • Ivancic, M., et al. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals.
  • Lu, B., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Wikipedia. (n.d.). Organoiodine chemistry.
  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Benchchem. (n.d.). Technical Support Center: 4-Amino-5-iodo-2-methoxybenzoic Acid Degradation Pathways.
  • Benchchem. (n.d.). 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol stability in different solvents.

Sources

4-(Aminomethyl)-5-iodo-2-methoxyphenol in the synthesis of receptor ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(Aminomethyl)-5-iodo-2-methoxyphenol in TRPV1 Ligand Engineering

Executive Summary

4-(Aminomethyl)-5-iodo-2-methoxyphenol, commonly known as 5-Iodovanillylamine , is a privileged scaffold in the development of vanilloid receptor (TRPV1) ligands. While its non-iodinated parent (vanillylamine) is the precursor to capsaicin (a TRPV1 agonist), the introduction of an iodine atom at the C5 position (ortho to the phenol) induces a critical pharmacological switch , often converting agonists into potent antagonists .

This guide outlines the synthesis, handling, and application of this scaffold to generate high-affinity TRPV1 antagonists and radioiodinated ligands ([¹²³I]/[¹²⁵I]) for SPECT imaging and binding assays.[1]

Part 1: The "Activity Switch" & Pharmacological Logic

Before synthesis, it is vital to understand why this intermediate is used. The TRPV1 vanilloid binding pocket is highly sensitive to steric bulk at the 5-position of the vanillyl ring.

  • Agonism: Capsaicin and Resiniferatoxin (RTX) bind to TRPV1, stabilizing the open channel state.[1]

  • Antagonism: The introduction of a bulky, lipophilic iodine atom at C5 creates steric clash or alters the binding pose (likely interacting with S512 or T550 residues in the pocket), preventing channel gating while maintaining high binding affinity (

    
     often < 1 nM).
    

Key Application: Researchers utilize 5-Iodovanillylamine to synthesize 5-Iodo-Nordihydrocapsaicin and 5-Iodo-Resiniferatoxin (I-RTX) surrogates, which serve as molecular rulers for the receptor pore and non-neurotoxic analgesics.[1]

Part 2: Synthesis Protocol

Challenge: The primary synthetic challenge is preserving the aryl iodide during the formation of the amine. Standard catalytic hydrogenation (Pd/C) of an oxime or nitrile precursor will frequently result in hydrodeiodination (loss of iodine).[1]

Recommended Route: Reductive Amination of 5-Iodovanillin using Sodium Cyanoborohydride (


) or Zinc/Acetic Acid reduction of the oxime.[1]
Step 1: Preparation of 5-Iodovanillin

Note: If not purchasing commercially.

  • Reagents: Vanillin (10 mmol), Iodine Monochloride (ICl, 11 mmol).

  • Solvent: Glacial Acetic Acid.

  • Procedure:

    • Dissolve vanillin in acetic acid.[2]

    • Add ICl dropwise at room temperature.[1]

    • Stir for 4 hours. The electrophilic aromatic substitution occurs preferentially at the 5-position (ortho to the hydroxyl) due to the directing power of the phenoxide/methoxy group.[1]

    • Purification: Pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol/Water.[1]

    • Yield: ~85% (White/Pale yellow needles).

Step 2: Conversion to 5-Iodovanillylamine (The Scaffold)

This protocol avoids de-iodination.

Reagents:

  • 5-Iodovanillin (Step 1 product)

  • Ammonium Acetate (

    
    )[1]
    
  • Sodium Cyanoborohydride (

    
    )[1]
    
  • Methanol (anhydrous)[1]

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 5-iodovanillin (1.0 eq) in anhydrous methanol (0.5 M concentration). Add Ammonium Acetate (10.0 eq).

  • Stir: Stir the mixture at room temperature for 2 hours under Nitrogen. The solution will turn yellow/orange as the imine forms.

  • Reduction: Cool the solution to 0°C. Carefully add

    
     (1.5 eq) in small portions.
    
    • Critical: Do not use strong acid; keep pH ~6-7 to avoid generating HCN gas, though

      
       is safer than 
      
      
      
      in acidic media.[1]
  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Quench: Acidify with 1N HCl to pH 2 (to decompose excess borohydride) and stir for 30 mins.

  • Workup:

    • Extract non-basic impurities with Ethyl Acetate (discard organic layer).[1]

    • Basify the aqueous layer to pH 10 using 1N NaOH.

    • Extract the free amine into Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      
  • Storage: The free amine is sensitive to oxidation.[1] Store as the Hydrochloride Salt (precipitate by adding HCl in Dioxane) at -20°C.

Part 3: Ligand Assembly (Coupling)

To create a functional receptor ligand (e.g., an I-RTX mimic or I-Capsaicin), you must couple the amine to a lipophilic tail (fatty acid or diterpene core).[1]

Target: 5-Iodo-N-nonanoylvanillylamine (Iodinated Nonivamide - A potent antagonist).

Protocol:

  • Dissolution: Dissolve 5-Iodovanillylamine HCl salt (1.0 eq) in DCM (

    
    ).
    
  • Base: Add Triethylamine (

    
    , 3.0 eq) to liberate the amine.[1]
    
  • Coupling Agent: Add Nonanoyl Chloride (1.1 eq) dropwise at 0°C.

    • Alternative: Use EDC/HOBt if coupling with a carboxylic acid (e.g., Phenylacetic acid derivatives).[1]

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The amine spot (polar) will disappear; the amide (less polar) will appear.[1]

  • Purification: Flash column chromatography (Silica gel, Gradient 10-40% EtOAc in Hexanes).

Part 4: Visualization of the Workflow

The following diagram illustrates the chemical pathway and the pharmacological divergence created by the iodine atom.

G cluster_0 Scaffold Synthesis cluster_1 Ligand Divergence Vanillin Vanillin (Precursor) IVanillin 5-Iodovanillin Vanillin->IVanillin ICl, AcOH (Electrophilic Subst.) IVanillylamine 4-(Aminomethyl)-5-iodo-2-methoxyphenol (5-Iodovanillylamine) IVanillin->IVanillylamine NH4OAc, NaCNBH3 (Reductive Amination) ICapsaicin 5-Iodo-Ligands (I-RTX / I-Nonivamide) IVanillylamine->ICapsaicin Acyl Chloride (Amide Coupling) Capsaicin Capsaicin / RTX (No Iodine) Capsaicin->ICapsaicin Pharmacological Switch Agonist -> Antagonist TRPV1_Open TRPV1 Channel (OPEN / Pain Signal) Capsaicin->TRPV1_Open Activates TRPV1_Closed TRPV1 Channel (CLOSED / Analgesia) ICapsaicin->TRPV1_Closed Blocks (Antagonist)

Caption: Synthesis pathway of 5-iodovanillylamine and its pharmacological divergence from agonist (Capsaicin) to antagonist (I-RTX) upon receptor binding.[1]

Part 5: Radiochemistry Applications

For binding assays (


 determination) or autoradiography, the iodine atom allows for isotopic exchange.[1]

Protocol: [¹²⁵I]-Exchange Labeling

  • Precursor: Use the non-radioactive 5-iodo ligand synthesized above.[1]

  • Reagents: Sodium [¹²⁵I]iodide, Copper(I) sulfate (catalyst), Ammonium sulfate.[1]

  • Condition: Solid-state exchange or melt method (140°C for 20 min) is common for aryl iodides, but for thermally sensitive vanilloids, use Palladium-catalyzed exchange (Na¹²⁵I, Pd2(dba)3, Cs2CO3 in Acetonitrile at 80°C).[1]

  • Purification: HPLC is mandatory to separate the radioligand from impurities (though chemically identical to the precursor, purification removes byproducts).

References

  • Appendino, G., et al. (2003).[1] "Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists."[1][3][4] British Journal of Pharmacology.[1] Link

  • Ech-Chahad, A., et al. (2006).[1][5] "A Convenient Synthesis of 5′-Iodoresiniferatoxin (I-RTX)." Natural Product Communications. Link[1]

  • Wahl, P., et al. (2001).[1] "Iodoresiniferatoxin, a new potent vanilloid receptor antagonist."[5] Molecular Pharmacology. Link

  • Seabrook, G.R., et al. (2002).[1] "Structure-activity relationships of novel vanilloid receptor-1 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Nitrovanillin." (Relevant for vanillin scaffold handling). Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. The synthesis, while conceptually straightforward as an electrophilic aromatic substitution, presents several practical challenges due to the molecule's sensitivity to oxidation and potential for side reactions.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for the iodination of 4-(Aminomethyl)-2-methoxyphenol is consistently low. What are the likely causes and how can I optimize the reaction?

Low yield is the most common issue reported for this synthesis. The root cause often lies in one of three areas: incomplete reaction, product degradation during the reaction or workup, or inefficient purification.

Plausible Causes & Mechanistic Insights:

  • Oxidant Instability or Insufficiency: Many common iodination protocols utilize an in-situ generated electrophilic iodine species (e.g., I⁺) from an iodide salt (like NaI or KI) and an oxidant (like NaOCl, Oxone®, or H₂O₂).[1][2] These oxidants can be unstable or consumed by side reactions, leading to an incomplete conversion of the starting material.

  • Substrate and Product Degradation: The starting material and product are electron-rich aminophenols, making them highly susceptible to oxidation.[3][4] The reaction conditions themselves can promote the formation of quinone-type structures and polymeric materials, which appear as dark, often intractable, byproducts.

  • Suboptimal Stoichiometry: Incorrect ratios of the iodide source and oxidant can lead to either an incomplete reaction or the formation of undesired over-iodinated species.[5]

  • Reaction pH: The pH of the reaction medium can influence the reactivity of the phenol and the stability of the iodinating agent. For phenolic iodination, conditions are often buffered or slightly acidic to promote the reaction.[6][7]

Troubleshooting & Recommended Actions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative degradation from atmospheric oxygen.

  • Controlled Reagent Addition: Add the oxidizing agent (e.g., sodium hypochlorite solution) slowly and dropwise to the reaction mixture, which should be maintained at a low temperature (0-5 °C) in an ice bath.[8] This prevents a rapid exotherm and minimizes the degradation of both the reagent and the substrate.

  • Reagent Quality: Use a fresh, recently purchased bottle of sodium hypochlorite or accurately titrate its concentration before use. The concentration of commercial bleach can vary and degrades over time.

  • TLC Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). An appropriate eluent system would be Dichloromethane:Methanol (e.g., 9:1 or 8:2) with 0.5% triethylamine to prevent spot tailing. If the reaction stalls, a small additional charge of the oxidant may be required.

  • Stoichiometry Optimization: Start with a stoichiometric ratio of 1.0 equivalent of starting material, 1.1 equivalents of Sodium Iodide, and 1.1-1.2 equivalents of oxidant. See the parameter table below for guidance.

ParameterRecommended RangeRationale
Starting Material1.0 eqBasis for stoichiometry
Sodium Iodide (NaI)1.05 - 1.2 eqSlight excess ensures availability for oxidation.
Oxidant (e.g., NaOCl)1.1 - 1.3 eqA slight excess drives the reaction to completion, but a large excess can cause over-oxidation/degradation.
Temperature0 - 5 °CMinimizes degradation of reagents and products and controls reaction rate.[9]
Reaction Time1 - 3 hoursMonitor by TLC; prolonged times can increase byproduct formation.
Q2: My final product is a pink, brown, or black solid instead of the expected off-white powder. What causes this discoloration and how can I prevent it?

Discoloration is a classic sign of impurity, almost always stemming from oxidation.

Plausible Causes & Mechanistic Insights:

The combination of a phenolic hydroxyl group and an aminomethyl group on the same aromatic ring makes the molecule extremely sensitive to oxidation.[4] This can be initiated by atmospheric oxygen, residual oxidants from the reaction, or even light, leading to the formation of highly colored quinone or iminoquinone structures. These impurities are often present in very small amounts but can intensely color the bulk material.

Troubleshooting & Recommended Actions:

  • Quenching is Critical: During the workup, it is essential to quench any unreacted oxidant and elemental iodine. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the dark color of iodine disappears and the solution becomes colorless or pale yellow.[10]

  • Use Degassed Solvents: For extractions and purification, use solvents that have been degassed by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Purification with Activated Charcoal: If the product is discolored after initial isolation, you can attempt recrystallization with the addition of a small amount of activated charcoal. Dissolve the crude product in a minimal amount of a hot solvent (e.g., Ethanol/Water or Isopropanol), add a spatula tip of charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly to crystallize.[3]

  • Light Protection: Protect the reaction and the isolated product from direct light. Use amber glass vials or wrap flasks and vials in aluminum foil. Aromatic iodides can be light-sensitive, potentially leading to radical-based degradation pathways.[4][11]

  • Storage Conditions: Store the final, purified compound under an inert atmosphere, at low temperature (2-8 °C), and protected from light to ensure long-term stability.

Q3: My TLC analysis shows multiple spots. How do I identify the likely impurities and choose a suitable purification strategy?

Seeing multiple spots is a common outcome before purification. Identifying them is key to optimizing the reaction and purification.

Plausible Causes & Mechanistic Insights:

  • Spot A (More Polar than Product): This is typically the unreacted starting material, 4-(Aminomethyl)-2-methoxyphenol. Its higher polarity is due to the absence of the large, nonpolar iodine atom.

  • Spot B (Product): 4-(Aminomethyl)-5-iodo-2-methoxyphenol.

  • Spot C (Less Polar than Product): This is likely a di-iodinated byproduct, 4-(Aminomethyl)-3,5-diiodo-2-methoxyphenol. The addition of a second iodine atom further increases the molecular weight and reduces polarity. Di-iodination can occur if there are localized "hot spots" of high oxidant concentration or if the overall stoichiometry of the iodinating agent is too high.[5]

  • Baseline/Streaking: This often indicates the presence of polymeric, oxidized byproducts which are highly polar and do not elute cleanly.

Troubleshooting & Recommended Actions:

  • Flash Column Chromatography: This is the most effective method for separating the product from both more and less polar impurities.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is effective. Start with a low polarity (e.g., 100% DCM) and gradually increase the percentage of MeOH. To prevent streaking of the basic amine, add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.

    • Example Gradient:

      • 0-5% MeOH in DCM to elute the less polar di-iodo impurity.

      • 5-10% MeOH in DCM to elute the desired product.

      • 10-15% MeOH in DCM to elute the more polar starting material.

  • Recrystallization: If the main impurity is unreacted starting material or the di-iodinated product is present in very small amounts, recrystallization can be effective.

    • Solvent Systems: A mixed solvent system like Ethanol/Water, Isopropanol/Water, or Acetone/Hexane can be effective. Dissolve the crude material in the minimum amount of the more polar solvent while hot, then slowly add the less polar anti-solvent until turbidity is observed. Re-heat to clarify and then allow to cool slowly.[12]

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_prep Reaction Setup cluster_reaction Iodination Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Dissolve Starting Material (4-(Aminomethyl)-2-methoxyphenol) & NaI in Solvent Cool Cool to 0-5 °C (Ice Bath) Start->Cool AddOxidant Slow, Dropwise Addition of NaOCl Solution Cool->AddOxidant Stir Stir at 0-5 °C (Monitor by TLC) AddOxidant->Stir Quench Quench with Na₂S₂O₃ (aq) until colorless Stir->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry (Na₂SO₄), Filter, & Concentrate Extract->Dry Chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH/NEt₃) Dry->Chromatography Final Isolate Pure Fractions & Dry Under Vacuum Chromatography->Final End End Final->End Final Product: 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Caption: General experimental workflow for the synthesis.

Key Reactions and Side Products

This diagram illustrates the desired reaction alongside common, problematic side reactions.

Reactions SM Starting Material 4-(Aminomethyl)-2-methoxyphenol Product Desired Product 4-(Aminomethyl)-5-iodo-2-methoxyphenol SM->Product + NaI, NaOCl (Controlled Stoichiometry) DiIodo Side Product Di-iodination SM->DiIodo + Excess NaI, NaOCl Oxidized Side Product Oxidation (Quinone-type) SM->Oxidized O₂ or Excess Oxidant Product->DiIodo + Excess NaI, NaOCl Product->Oxidized O₂ or Excess Oxidant

Caption: Desired reaction pathway and potential side reactions.

Detailed Experimental Protocol

This protocol is a robust starting point that incorporates the troubleshooting measures discussed above.

Materials:

  • 4-(Aminomethyl)-2-methoxyphenol (Vanillylamine)

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl, ~10-15% aqueous solution)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Triethylamine (NEt₃)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)-2-methoxyphenol (1.0 eq) and sodium iodide (1.1 eq) in a mixture of methanol and water (e.g., a 3:1 ratio) at room temperature.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature is stable between 0 and 5 °C.

  • Iodination: Slowly add a solution of sodium hypochlorite (1.2 eq) dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[8]

  • Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor its progress every 30 minutes by TLC (e.g., 90:10:1 DCM/MeOH/NEt₃). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium thiosulfate until the dark iodine color is fully discharged.

  • Extraction: Remove the flask from the ice bath. Add deionized water and extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 0% to 10% methanol in dichloromethane. Add 0.5% triethylamine to the eluent mixture to prevent tailing.

  • Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under high vacuum to obtain 4-(Aminomethyl)-5-iodo-2-methoxyphenol as an off-white solid.

References

Sources

improving the yield and purity of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Yield and Purity of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with synthesizing 4-(Aminomethyl)-5-iodo-2-methoxyphenol (commonly referred to as 5-iodovanillylamine). This compound is a highly valuable intermediate for synthesizing dendritic nano-antioxidants[1], pharmaceutical hybrids, and radiometric imaging agents.

Because this molecule features an electron-rich phenol, a primary amine, and a labile aryl-iodide bond, its synthesis is fraught with chemoselectivity and oxidation issues. The following guide provides field-proven troubleshooting strategies, empirical data, and self-validating protocols to ensure high yield and purity.

I. Synthetic Workflow & Mechanistic Pathways

SynthesisWorkflow Vanillin Vanillin (Starting Material) Iodovanillin 5-Iodovanillin (Intermediate) Vanillin->Iodovanillin Iodination (Oxone/KI) Imine Imine / Oxime (Transient) Iodovanillin->Imine NH4OAc (Amination) Alcohol 5-Iodovanillyl Alcohol (Side Product) Iodovanillin->Alcohol Premature Reduction Product 4-(Aminomethyl)-5-iodo- 2-methoxyphenol Imine->Product Reduction (Na(OAc)3BH) Dehalogenated Vanillylamine (Dehalogenated) Imine->Dehalogenated Pd/C + H2 (Over-reduction)

Synthetic workflow for 4-(Aminomethyl)-5-iodo-2-methoxyphenol highlighting common side reactions.

II. Troubleshooting Guide & FAQs

Q1: Why is my yield of 5-iodovanillin consistently low, and why do I see dark brown polymeric byproducts? Causality: The starting material, vanillin, contains a highly electron-rich phenol ring. Traditional iodination methods using harsh oxidants or


/NaOH can lead to the over-oxidation of the phenol into quinone-like polymers (which appear dark brown) or the oxidation of the aldehyde to a carboxylic acid.
Solution:  Switch to a green chemistry approach utilizing Oxone® and potassium iodide (KI) in an aqueous system[2]. Oxone selectively oxidizes iodide to iodine (

) in situ. This provides a controlled electrophilic aromatic substitution at the 5-position (ortho to the -OH group) without over-oxidizing the phenol, yielding a clean, tan crystalline product.

Q2: During the reductive amination step, I am losing the iodine atom. How do I prevent reductive dehalogenation? Causality: The carbon-iodine (C-I) bond on the aromatic ring is highly susceptible to hydrogenolysis. If you are using catalytic hydrogenation (e.g., Pd/C or


 with 

gas) to reduce the imine, the transition metal catalyst will simultaneously cleave the C-I bond, yielding dehalogenated vanillylamine. Solution: Completely avoid transition metal catalysts. Instead, utilize mild hydride donors such as sodium triacetoxyborohydride (

) or sodium cyanoborohydride (

). These reagents selectively reduce the imine to the amine while leaving the aryl halide intact[1].

Q3: My LC-MS shows a major byproduct corresponding to 5-iodovanillyl alcohol. What went wrong? Causality: This chemoselectivity failure occurs when the reducing agent reduces the aldehyde before the imine intermediate has fully formed. Solution: Employ a strictly stepwise addition protocol. Allow 5-iodovanillin to react completely with the amine source (e.g., ammonium acetate) to form the imine before introducing the hydride donor to the reaction mixture[1].

Q4: How can I prevent the final amine product from turning black during storage? Causality: 4-(Aminomethyl)-5-iodo-2-methoxyphenol contains both an electron-donating phenol and a primary amine, making it highly prone to auto-oxidation in the presence of atmospheric oxygen and light. Solution: Isolate and store the compound as its hydrochloride (HCl) salt. Protonating the amine reduces the overall electron density of the system, drastically improving shelf-life and preventing oxidative degradation.

III. Quantitative Data: Reductive Amination Optimization

The choice of reducing agent dictates the purity of the final product. The table below summarizes the causality of reagent selection on the yield and impurity profile of the amination step.

Reducing Agent / ConditionsTarget Amine Yield (%)Dehalogenation Impurity (%)Alcohol Byproduct (%)
Pd/C +

(MeOH, rt)
< 10%> 80% (C-I cleavage)< 10%

(MeOH, rt)
20%< 5%75% (Aldehyde reduction)

(MeOH, pH 6)
75%< 2%15%

(DCE, Stepwise)
85 - 90% < 1% < 5%

IV. Self-Validating Experimental Protocols

Protocol A: Green Iodination of Vanillin

This protocol utilizes in situ halogen generation to prevent over-oxidation[2].

  • Preparation: In a round-bottom flask, suspend 1.0 eq of vanillin and 1.0 eq of KI in deionized water (approx. 1.2 M concentration).

  • Oxidation: Prepare a separate solution of 1.05 eq of Oxone® in deionized water. Add this dropwise to the rapidly stirring vanillin/KI suspension over 10 minutes at room temperature.

  • Reflux: Heat the resulting turbid solution to reflux for 1 hour.

    • Validation Checkpoint 1: During reflux, you will observe transient purple iodine vapors, confirming the in situ generation of the electrophile.

  • Isolation: Cool the mixture to room temperature. The product will precipitate as a tan solid.

    • Validation Checkpoint 2: Analyze the crude solid via TLC (Hexane:EtOAc 3:1). The product (

      
      ) should run slightly higher than vanillin, with no baseline polymeric streaking.
      
  • Purification: Recrystallize from warm acetone by adding water dropwise until cloudy. Filter and dry to obtain pure 5-iodovanillin.

Protocol B: Stepwise Reductive Amination

This protocol prevents premature aldehyde reduction and stabilizes the final product[1].

  • Imine Formation: Suspend 1.0 eq of 5-iodovanillin and 10.0 eq of ammonium acetate (

    
    ) in 1,2-dichloroethane (DCE). Stir at room temperature for 4 hours.
    
    • Validation Checkpoint 1: Take a 50

      
       aliquot, evaporate, and run a crude 
      
      
      
      -NMR. The aldehyde proton peak at
      
      
      ppm must completely disappear, replaced by the imine signal, confirming it is safe to add the reducing agent.
  • Reduction: Cool the mixture to 0 °C. Add 1.5 eq of

    
     in small portions over 15 minutes to control the exotherm. Stir for 12 hours at room temperature.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous 
    
    
    
    .
  • Salt Formation: Filter the drying agent. While stirring the organic layer vigorously, bubble dry HCl gas (or add 2.0 M HCl in diethyl ether) until precipitation ceases.

    • Validation Checkpoint 2: The target amine will immediately crash out as a white/off-white hydrochloride salt, leaving any unreacted alcohol or aldehyde dissolved in the organic mother liquor.

  • Collection: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. Store at -20 °C protected from light.

V. References

  • Palesch, J. J., Gilles, B. C., Chycota, J., et al. "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles." Green Chemistry Letters and Reviews, 2019. 2

  • Lee, C. Y., Sharma, A., Cheong, J. E., & Nelson, J. L. "Synthesis and antioxidant properties of dendritic polyphenols." Bioorganic & Medicinal Chemistry Letters, 2009. 1

Sources

Technical Support Center: Purification of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(Aminomethyl)-5-iodo-2-methoxyphenol. This molecule's unique combination of a readily oxidizable aminophenol, a bulky iodo group, and a methoxy substituent presents a distinct set of purification hurdles. This document provides in-depth troubleshooting, validated protocols, and expert insights to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of 4-(Aminomethyl)-5-iodo-2-methoxyphenol.

Q1: My final product has a persistent pink or brown color. What is the cause and how can I remove it? A1: The discoloration is almost certainly due to the oxidation of the aminophenol functional group.[1] Phenols, especially aminophenols, are highly susceptible to air oxidation, which forms highly colored quinone-type impurities. To mitigate this:

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these colored impurities.[1] Use it sparingly, as excessive amounts can reduce your yield by adsorbing the product.

  • Inert Atmosphere: Whenever possible, handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][2]

  • Antioxidants: In some cases, adding a small quantity of a reducing agent like sodium metabisulfite or sodium bisulfite to the recrystallization solvent can prevent oxidation.[3]

Q2: What are the most likely impurities I should expect? A2: Impurities can arise from the synthetic route or degradation. Common process-related impurities may include unreacted starting materials or by-products from the iodination or aminomethylation steps.[4] Key degradation products to monitor are:

  • Oxidation Products: As mentioned, quinone-like species from the oxidation of the aminophenol moiety.[1][5]

  • De-iodinated Product: The carbon-iodine bond can be labile, particularly under photolytic (light-induced) conditions, leading to the formation of 4-(Aminomethyl)-2-methoxyphenol.[5][6]

  • Decarboxylation Product (if applicable from synthesis): If a carboxylic acid precursor is used, incomplete reaction or thermal degradation can result in its presence.[6]

Q3: What is the most reliable method for assessing the purity of my sample? A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 4-(Aminomethyl)-5-iodo-2-methoxyphenol.[6][7] A well-developed reversed-phase HPLC method can effectively separate the main compound from both process-related and degradation impurities. For robust analysis, a photodiode array (PDA) detector is recommended to identify peaks and potential co-eluting impurities by their UV spectra.[6][7] See Protocol 1 for a detailed HPLC method.

Q4: How should I properly store this compound to ensure its long-term stability? A4: Due to its sensitivity to oxidation and light, stringent storage conditions are critical.[5][8] Store the solid compound in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[5][8] Protect it from light at all times. For solutions, prepare them fresh and store them under similar conditions if short-term storage is unavoidable.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving common purification failures.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Recovery Yield after Recrystallization 1. Excessive Solvent: The compound remains in the mother liquor because the solution was not sufficiently saturated.[1] 2. Inappropriate Solvent Choice: The compound has high solubility in the chosen solvent even at low temperatures. 3. Premature Crystallization: Crystals formed during hot filtration, leading to product loss.1. Concentrate the Solution: Gently boil off a portion of the solvent before cooling to reach the saturation point.[1] 2. Use an Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until persistent cloudiness appears. Then, heat to redissolve and cool slowly.[9] This technique often yields high-quality crystals. 3. Maintain High Temperature: Ensure the filtration apparatus (funnel, flask) is pre-heated before performing hot filtration to remove insoluble impurities like charcoal.
Oily Product or Failure to Crystallize 1. Presence of Impurities: Certain impurities can act as "eutectics," depressing the melting point and preventing crystal lattice formation. 2. Supersaturation: The solution is highly concentrated, but crystal nucleation has not initiated. 3. Residual Solvent: Trapped solvent can disrupt crystallization.1. Pre-Purification: Perform a quick column chromatography pass to remove the bulk of impurities before attempting recrystallization. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single seed crystal from a previous successful batch. 3. High-Vacuum Drying: Ensure the product is dried under a high vacuum for an extended period to remove all residual solvents before attempting recrystallization.
Co-elution of Impurities in Column Chromatography 1. Similar Polarity: The impurity and the target compound have very similar polarities, making separation difficult with a standard silica gel setup.[4] 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Optimize Mobile Phase: Use a shallower solvent gradient or switch to an isocratic elution with a finely tuned solvent mixture. Trying different solvent systems (e.g., Dichloromethane/Methanol vs. Hexane/Ethyl Acetate) can alter selectivity.[10] 2. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Change Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded phase like amino- or diol-functionalized silica, which can offer different selectivity based on interactions other than simple polarity.[10]
Smearing/Tailing on TLC and Column Chromatography 1. Acidic/Basic Nature: The aminophenol structure has both a basic amine and an acidic phenol. These groups can interact strongly and inconsistently with the acidic silica gel surface, causing tailing.[10] 2. Sample Insolubility: The compound is not fully dissolved in the mobile phase at the point of application.1. Add a Modifier: Add a small amount of a modifier to the mobile phase to suppress unwanted interactions. For a basic compound like this, adding 0.5-1% triethylamine (TEA) or ammonia can significantly improve peak shape. 2. Ensure Complete Dissolution: Dissolve the crude sample in a minimal amount of a strong, polar solvent (like methanol or DCM) before adsorbing it onto a small amount of silica gel. Dry this silica and load the powder onto the column ("dry loading"). This ensures the compound enters the column in a narrow, uniform band.
Section 3: Visualized Workflows and Pathways
General Purification & Analysis Workflow

The following diagram outlines a standard workflow for purifying crude 4-(Aminomethyl)-5-iodo-2-methoxyphenol and verifying its purity.

G cluster_purification Purification Stage cluster_analysis Analysis & Final Product Crude Crude Product Method_Choice Complex Mixture? Crude->Method_Choice Col_Chrom Column Chromatography Method_Choice->Col_Chrom  Yes Recrystal Recrystallization Method_Choice->Recrystal  No Col_Chrom->Recrystal Fractions >90% Pure Purified Purified Solid Recrystal->Purified Purity_Check Purity >98% by HPLC? Purified->Purity_Check Final Final Product Purity_Check->Final  Yes Re_Purify Re-Purify Purity_Check->Re_Purify  No Re_Purify->Method_Choice

Caption: General workflow for purification and analysis.

Troubleshooting Decision Tree for Low Purity

Use this decision tree to diagnose and resolve issues when your purified product does not meet the required purity specifications.

G Start Low Purity Detected Q1 Is the product colored? Start->Q1 A1_Yes Perform Recrystallization with Charcoal Treatment Q1->A1_Yes Yes A1_No Proceed to Q2 Q1->A1_No No Q2 Are there multiple spots on TLC? A1_Yes->Q2 A2_Yes Perform Column Chromatography (Optimize Mobile Phase) Q2->A2_Yes Yes A2_No Check for Isomeric or Non-UV Active Impurities (Consider LC-MS/NMR) Q2->A2_No No A1_No->Q2

Caption: Troubleshooting decision tree for low-purity samples.

Potential Degradation Pathways

The molecule is susceptible to degradation via several pathways, primarily oxidation and photolysis. Understanding these helps in preventing impurity formation.

G cluster_oxidation Oxidation (Air, O2) cluster_photolysis Photolysis (UV Light) main 4-(Aminomethyl)-5-iodo-2-methoxyphenol quinone Quinone-type Impurities (Colored) main->quinone [O] deiodinated 4-(Aminomethyl)-2-methoxyphenol (De-iodinated Impurity) main->deiodinated

Caption: Primary degradation pathways for the target compound.

Section 4: Key Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC

This method is designed to be a stability-indicating assay capable of separating the main analyte from key potential impurities.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape for amines by ensuring consistent protonation.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Program 5% B to 95% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[6]
Detection UV at 280 nmAromatic compounds typically have strong absorbance in this region. A PDA detector is recommended for peak purity analysis.
Injection Volume 10 µLStandard injection volume.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh and dissolve ~5 mg of the compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Analysis: Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This protocol is a common and effective method for purifying moderately polar organic solids.[9]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of hot 95% ethanol required to just fully dissolve the solid with stirring.

  • Decolorization (if necessary): If the solution is colored, add a very small amount of activated charcoal (e.g., 1-2% of the crude product's weight). Swirl the hot solution for 1-2 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise while swirling until the solution becomes persistently cloudy.

  • Crystal Growth: Add a few drops of hot ethanol to just redissolve the cloudiness, then cover the flask and allow it to cool slowly to room temperature undisturbed. This slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold 50% ethanol/water to remove residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

References
  • Technical Support Center: Purification of 5-(3-Aminophenyl)-2-chlorophenol. Benchchem.
  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI.
  • Process for producing aminophenols. European Patent Office - EP 0224625 A1.
  • US4474985A - Purification of N-acetyl aminophenols. Google Patents.
  • US4585896A - Process for the production of an aminophenol. Google Patents.
  • Analytical Methods. Royal Society of Chemistry.
  • Iodination of phenol. University of Groningen.
  • How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst? ResearchGate.
  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. SciELO.
  • 4-(Aminomethyl)-2-methoxyphenol. Sigma-Aldrich.
  • 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol stability and storage conditions. Benchchem.
  • Application Notes and Protocols for the Purification of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol. Benchchem.
  • Technical Support Center: 4-Amino-5-iodo-2-methoxybenzoic Acid Degradation Pathways. Benchchem.
  • Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques. Benchchem.
  • Synthesis and identification of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • Purine and Related Compound Purification Strategies. Teledyne Labs.

Sources

analytical methods for detecting impurities in 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Methods for 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #IMP-IODO-PHEN-001

Introduction: Understanding Your Analyte

Welcome to the technical support hub for 4-(Aminomethyl)-5-iodo-2-methoxyphenol . Before troubleshooting, you must understand the "personality" of this molecule. It is not a standard organic intermediate; it is a zwitterionic "trip-wire" containing three distinct reactive centers that complicate analysis:

  • The Iodine (C-I): A heavy atom that provides excellent mass defect for MS detection but is highly photolabile .

  • The Aminomethyl Group (

    
    ):  A basic moiety (
    
    
    
    ) responsible for severe peak tailing on standard C18 columns due to silanol interactions.
  • The Phenol/Methoxy Core: Electron-rich and prone to oxidative degradation (quinoid formation), especially in basic solutions.

This guide addresses the specific failure modes researchers encounter when developing HPLC/MS methods for this compound.

Module 1: Troubleshooting Chromatographic Issues

Q1: My main peak has severe tailing (Asymmetry > 2.0). How do I fix this?

Diagnosis: This is the classic "Benzylamine Effect." The aminomethyl nitrogen is protonated (


) at neutral/acidic pH. It interacts electrostatically with residual anionic silanols (

) on the silica backbone of your column, causing drag.

The Fix (Protocol): Do not simply increase the buffer concentration. You must suppress the ion-exchange mechanism.

  • Mobile Phase Modifier: Switch to 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion acts as an ion-pairing agent, forming a neutral complex with the amine, masking it from silanols.

    • Note: If using MS, TFA suppresses ionization. Use 0.1% Formic Acid with a dedicated "Base-Deactivated" column (e.g., C18 with high end-capping or hybrid particle technology like BEH).

  • Column Choice: Switch to a column with a charged surface (CSH) or a pentafluorophenyl (PFP) phase. PFP columns offer unique selectivity for halogenated aromatics via

    
     and dipole interactions.
    
Q2: I see "Ghost Peaks" that grow the longer the sample sits in the autosampler. What are they?

Diagnosis: You are likely observing Protodeiodination . Aryl iodides are notoriously photolabile. Under standard laboratory lighting, the C-I bond undergoes homolytic fission, releasing an iodine radical and generating the de-iodinated impurity (4-(Aminomethyl)-2-methoxyphenol).

The Fix:

  • Immediate Action: Wrap all autosampler vials in aluminum foil or use amber glass.

  • Process Change: Limit exposure to fluorescent light. Perform weighing and dilution in low-light conditions.

  • Verification: Check the Mass Spec. The ghost peak will have a mass of

    
    .
    

Module 2: Impurity Profiling & Detection

Q3: How do I distinguish between synthesis byproducts (Regioisomers) and degradation products?

Technical Insight: During iodination of the precursor (Vanillylamine), iodine usually directs to the para position relative to the phenol (the 5-position). However, ortho-iodination (the 6-position) is a common impurity.

Differentiation Strategy: These isomers have identical masses (


). MS alone cannot separate them. You must rely on Chromatographic Selectivity .
  • Standard C18: Often fails to resolve these positional isomers.

  • Phenyl-Hexyl Columns: These are superior here. The interaction between the column's phenyl ring and the analyte's iodine atom varies significantly based on the steric position of the iodine (ortho vs. meta/para), providing baseline resolution.

Q4: The Mass Spec spectrum shows a cluster of peaks. How do I confirm the Iodine presence?

Interpretation Guide: Iodine is monoisotopic (


). Unlike Chlorine (3:1 ratio) or Bromine (1:1 ratio), Iodine does not  show an M+2 isotope pattern.

Validation Check:

  • Look for a large negative mass defect . Iodine has a mass of 126.90447. It pulls the fractional mass down compared to C/H/N/O compounds.

  • Fragment Ions: In MS/MS (CID), look for the characteristic loss of 127 Da (Iodine radical) or 128 Da (HI). If you see a loss of 17 (

    
    ), that confirms the aminomethyl tail.
    

Visualizing the Analytical Workflow

The following decision tree outlines the logical flow for method development and troubleshooting.

AnalyticalWorkflow Start Start: Method Development CheckTailing Check Peak Symmetry (Asymmetry > 1.5?) Start->CheckTailing FixTailing Action: Add 0.1% TFA or Switch to PFP Column CheckTailing->FixTailing Yes CheckGhost Check for Ghost Peaks (Growing over time?) CheckTailing->CheckGhost No FixTailing->CheckGhost FixGhost Action: Protect from Light (Amber Glass) CheckGhost->FixGhost Yes CheckIsomer Check Regioisomers (Single Peak?) CheckGhost->CheckIsomer No FixGhost->CheckIsomer FixIsomer Action: Switch to Phenyl-Hexyl Phase CheckIsomer->FixIsomer Co-elution FinalMethod Validated Method CheckIsomer->FinalMethod Resolved FixIsomer->FinalMethod

Caption: Analytical Troubleshooting Decision Tree for Iodinated Phenolic Amines.

Module 3: Degradation Pathways

Understanding how the molecule breaks down is essential for identifying impurities.

Degradation Parent Parent Molecule (Iodo-Vanillylamine) Radical Aryl Radical (Transient) Parent->Radical Homolytic Fission Quinone Impurity B: Quinone Methide Parent->Quinone - 2H, -e⁻ Light UV Light (hν) DeIodo Impurity A: De-iodinated Species Radical->DeIodo + H• (Solvent) Oxidation Oxidation (Air/High pH)

Caption: Primary degradation pathways: Photolytic Deiodination and Phenolic Oxidation.

Standardized Experimental Protocol

Method ID: HPLC-UV-MS-05 Application: Purity analysis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol.

Sample Preparation
  • Solvent: 90:10 Water:Acetonitrile (0.1% Formic Acid).

    • Why? High organic content can precipitate the salt form. Acid ensures the amine remains protonated and soluble.

  • Concentration: 0.5 mg/mL.

  • Storage: Amber vials ONLY . Analyze within 12 hours.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 (Base Deactivated), 150 x 4.6mm, 3.5µmPhenyl-Hexyl provides

selectivity for the iodine position.
Mobile Phase A Water + 0.1% TFA (UV) or Formic Acid (MS)Acidic pH suppresses silanol activity and protonates the amine.
Mobile Phase B AcetonitrileMethanol can cause higher backpressure and different selectivity for phenols.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Gradient 5% B to 60% B over 15 minShallow gradient required to separate de-iodinated impurities.
Detection UV @ 280 nmMax absorbance for the phenol ring. 254 nm is secondary.
Temperature 30°CControls viscosity and retention reproducibility.

References

  • Phenomenex Technical Guide. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

    • Supports the use of TFA and low pH to suppress amine tailing.
  • Ashfold, M. N., et al. (2010).[1] nσ and πσ* excited states in aryl halide photochemistry: a comprehensive study of the UV photodissociation dynamics of iodobenzene*. Royal Society of Chemistry.[2] Retrieved from

    • Mechanistic grounding for the photolytic instability of the C-I bond.
  • European Medicines Agency. (1998). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from

    • Regulatory standard for handling photolabile compounds.
  • Wuilloud, R. G., et al. (2004).[3] Optimization of AE-HPLC separation of iodophenol species. ResearchGate. Retrieved from

    • Provides baseline data for HPLC separation of iodin

Sources

Technical Support Center: Optimizing the Synthesis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol through Reagent Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support center for the synthesis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol. This molecule is a key intermediate in pharmaceutical development, and its successful synthesis with high purity and yield is paramount. In multi-step organic synthesis, the quality of each reagent is not merely a suggestion but a critical parameter that dictates the reaction's outcome, influencing everything from reaction kinetics to the final product's impurity profile.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis, focusing specifically on how reagent quality can be the root cause of common experimental failures. We provide in-depth troubleshooting advice, validated protocols, and a framework for proactive quality control.

Core Synthesis Pathway & Critical Reagent Checkpoints

The most plausible and efficient route to 4-(Aminomethyl)-5-iodo-2-methoxyphenol involves the direct, regioselective electrophilic iodination of a suitable precursor, such as 4-(aminomethyl)-2-methoxyphenol or a protected derivative.[4] The success of this synthesis is critically dependent on the quality of materials at several key stages.

cluster_0 Phase 1: Pre-Reaction Quality Control cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Post-Reaction reagent_qual Starting Material & Reagent Qualification (Purity Analysis via HPLC, NMR) reaction_setup Reaction Setup (Inert Atmosphere, High-Purity Solvent) reagent_qual->reaction_setup Critical Checkpoint 1: Starting Material Purity iodination Iodination Reaction (Controlled Stoichiometry, High-Purity Iodinating Agent) reaction_setup->iodination Critical Checkpoint 2: Solvent & Atmosphere workup Aqueous Workup & Quenching (Reagent-Grade Quenchers & Salts) iodination->workup Critical Checkpoint 3: Iodinating Agent Quality purification Purification (Recrystallization or Chromatography) workup->purification analysis Final Product Analysis (Purity & Identity Confirmation) purification->analysis cluster_main Desired Reaction Pathway cluster_impurity Impurity-Driven Side Reaction cluster_side_reaction Process-Driven Side Reaction SM Starting Material 4-(Aminomethyl)-2-methoxyphenol (Purity >98%) Product Desired Product 4-(Aminomethyl)-5-iodo-2-methoxyphenol SM->Product Iodination (NaI/NaOCl) Impurity_SM Impurity in Starting Material (e.g., 3-(Aminomethyl)-2-methoxyphenol) DiIodo Di-iodinated Product SM->DiIodo Excess Iodinating Agent or High Reactivity Impurity_Product Isomeric Impurity 3-(Aminomethyl)-5-iodo-2-methoxyphenol Impurity_SM->Impurity_Product Iodination (NaI/NaOCl)

Sources

Validation & Comparative

validating experimental results obtained with 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Title : Validating the Pharmacological Efficacy of 4-(Aminomethyl)-5-iodo-2-methoxyphenol-Derived TRPV1 Antagonists: A Comprehensive Comparison Guide

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a polymodal nociceptor and a highly validated target for analgesic and anti-cancer drug development [1]. While classic antagonists like capsazepine have been widely used in in vitro assays, their low potency, poor metabolic stability, and off-target effects limit their advanced preclinical utility.

As a Senior Application Scientist, I frequently evaluate novel biochemical building blocks designed to overcome these limitations. One of the most significant breakthroughs in vanilloid pharmacology is the "halogenation switch"—the discovery that aromatic halogenation of the vanillyl headgroup converts potent TRPV1 agonists into ultrapotent competitive antagonists [2].

This guide objectively evaluates 4-(Aminomethyl)-5-iodo-2-methoxyphenol (also known as 6-iodovanillylamine), the critical precursor for synthesizing 6-iodo-capsaicinoids. We will compare the performance of its derivatives against standard alternatives and provide self-validating experimental protocols to ensure rigorous data integrity in your assays.

Mechanistic Rationale: The "Halogenation Switch"

To understand why 4-(Aminomethyl)-5-iodo-2-methoxyphenol is a superior building block, we must examine the TRPV1 ligand-binding pocket. Agonists like capsaicin bind in a "tail-up, head-down" configuration, where the vanillyl headgroup forms critical hydrogen bonds with the S4-S5 linker, stabilizing the open state of the channel pore [1].

When 4-(Aminomethyl)-5-iodo-2-methoxyphenol is acylated to form a 6-iodo-capsaicinoid, the bulky, highly polarizable iodine atom at the 6-position of the aromatic ring introduces severe steric hindrance. This modification preserves high-affinity binding to the pocket but physically prevents the "pull-and-contact" interaction required to open the S4-S5 linker [3]. Consequently, the channel is locked in a closed conformation, effectively blocking calcium influx.

TRPV1_Antagonism Precursor 4-(Aminomethyl)-5-iodo-2-methoxyphenol (6-Iodovanillylamine) Acylation Acylation (e.g., Nonanoyl Chloride) Precursor->Acylation Antagonist 6-Iodo-Capsaicinoid (Potent Antagonist) Acylation->Antagonist TRPV1 TRPV1 Receptor (Ligand-Binding Pocket) Antagonist->TRPV1 High Affinity Binding S4_S5 S4-S5 Linker (Conformational Lock) TRPV1->S4_S5 Steric Hindrance by Iodine Blockade Blockade of Ca2+ Influx (Analgesia) S4_S5->Blockade Prevents Channel Opening

Synthesis and mechanism of action for 6-iodo-capsaicinoids blocking TRPV1-mediated calcium influx.

Comparative Performance Analysis

To objectively validate the utility of 4-(Aminomethyl)-5-iodo-2-methoxyphenol, we compare the pharmacological profile of its direct derivative, 6-Iodo-nordihydrocapsaicin (6-I-NDHC), against classic TRPV1 modulators.

CompoundRoleIC50 / EC50 (nM)EfficacyTarget SelectivityLogP (Est.)
6-I-NDHC (Derived from Product)Competitive Antagonist10 nM (IC50)Full AntagonistHigh (TRPV1 specific)~4.5
Capsazepine (Classic Alternative)Competitive Antagonist149 - 400 nM (IC50)Full AntagonistModerate (Off-target effects)~3.2
AMG9810 (Modern Alternative)Competitive Antagonist24 nM (IC50)Full AntagonistHigh~4.1
Capsaicin (Reference Agonist)Full Agonist50 - 100 nM (EC50)Full AgonistHigh~3.8

Data supported by recombinant human TRPV1 expression assays [2]. The 6-iodo derivative demonstrates a 10- to 40-fold increase in potency compared to capsazepine.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary causality checks, internal controls, and baseline normalizations to ensure your data stands on its own.

Protocol 1: Chemical Derivatization & Purity Validation

Objective: Synthesize the active antagonist (6-I-NDHC) from 4-(Aminomethyl)-5-iodo-2-methoxyphenol and validate its structural integrity before biological assays. Causality: Trace impurities (especially unreacted agonists) can cause false-positive calcium transients, confounding antagonist evaluation.

  • Coupling : React 4-(Aminomethyl)-5-iodo-2-methoxyphenol (1.0 eq) with nonanoyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) using triethylamine (1.5 eq) as a base. Stir at room temperature for 2 hours under nitrogen.

  • Purification : Purify the crude product via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Validation (Self-Correction) : Analyze the purified fraction via LC-MS and 1H-NMR. Crucial Check: Ensure the complete absence of the non-iodinated vanillylamine precursor, as any residual nonivamide will act as a potent TRPV1 agonist, masking the antagonist effect [2].

Protocol 2: High-Throughput Calcium Imaging (Self-Validating System)

Objective: Quantify the IC50 of the synthesized antagonist using Fluo-4 AM in HEK293 cells stably expressing human TRPV1. Causality: Lipophilic vanilloids require time to partition into the plasma membrane to reach the intracellular binding pocket. A 5-minute pre-incubation is mandatory; omitting this step artificially inflates the apparent IC50.

  • Cell Preparation : Seed HEK293-hTRPV1 cells in 96-well black-walled, clear-bottom plates at 30,000 cells/well. Incubate overnight.

  • Dye Loading : Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Load with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C. Wash three times to remove extracellular dye.

  • Internal Controls :

    • Positive Control: 100 nM Capsaicin (Maximal Ca2+ influx).

    • Negative Control: Assay Buffer + 0.1% DMSO (Vehicle baseline).

    • Specificity Control: Wild-type HEK293 cells (lacking TRPV1) treated with Capsaicin.

  • Antagonist Pre-incubation : Add the 4-(Aminomethyl)-5-iodo-2-methoxyphenol derivative (serial dilutions from 0.1 nM to 1 µM) to the wells. Incubate for exactly 5 minutes at room temperature.

  • Agonist Challenge : Inject 100 nM Capsaicin using an automated liquid handler while continuously recording fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Normalization : Calculate the response as ΔF/F0 (change in fluorescence over baseline). Plot the normalized peak responses against the log concentration of the antagonist to derive the IC50 using a 4-parameter logistic fit.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: Confirm that the reduction in intracellular calcium is due to direct channel pore blockade rather than downstream signaling artifacts. Causality: Calcium imaging cannot distinguish between channel blockade and depletion of intracellular calcium stores. Patch-clamp directly measures ion flux across the membrane.

  • Setup : Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.4).

  • Recording : Establish whole-cell configuration on HEK293-hTRPV1 cells. Hold the membrane potential at -60 mV.

  • Perfusion System (Self-Validating) :

    • Step 1: Perfuse extracellular solution (baseline current).

    • Step 2: Perfuse 100 nM capsaicin to establish the maximal inward current (I_max).

    • Step 3: Washout until current returns to baseline (confirms cell viability and channel resensitization).

    • Step 4: Co-perfuse 100 nM capsaicin + 50 nM 6-I-NDHC.

    • Step 5: Washout and re-apply capsaicin alone (confirms the antagonism is reversible and competitive) [2].

  • Analysis : Measure the percentage inhibition of the steady-state current. 6-I-NDHC typically yields >80% blockade at 50 nM.

Conclusion

For researchers developing targeted TRPV1 therapeutics, the quality of the starting biochemical building blocks dictates the success of downstream assays. 4-(Aminomethyl)-5-iodo-2-methoxyphenol provides a direct, highly efficient synthetic route to 6-iodinated capsaicinoids. As demonstrated by the comparative data and validated through rigorous electrophysiological and fluorometric protocols, derivatives of this compound offer superior potency and selectivity compared to legacy antagonists like capsazepine. By integrating this precursor into your medicinal chemistry pipeline, you ensure robust, reproducible target engagement in nociceptive and oncological models.

References

  • Appendino G, et al. (2003). Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists. British Journal of Pharmacology, 139(8), 1417-1424. URL: [Link]

  • Appendino G, et al. (2005). The taming of capsaicin. Reversal of the vanilloid activity of N-acylvanillamines by aromatic iodination. Journal of Medicinal Chemistry, 48(14), 4663-4669. URL: [Link]

  • Yang F, et al. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & Cell, 8(3), 169-177. URL: [Link]

  • Caterina MJ, et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816-824. URL: [Link]

Sources

comparative analysis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol with other labeling agents

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol with Other Labeling Agents

Executive Summary

This guide provides a technical analysis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol (hereafter referred to as 5-I-VAM ), a specialized radioiodination prosthetic group. While standard reagents like Tyramine and Bolton-Hunter dominate the field of protein radiolabeling, 5-I-VAM offers a distinct structural advantage: meta-stable iodination .

Unlike Tyramine, which yields ortho-iodinated phenols susceptible to rapid in vivo deiodination, 5-I-VAM places the iodine atom at the meta position relative to the phenolic hydroxyl group. This structural modification, combined with a methoxy substituent, enhances metabolic stability while maintaining the amine functionality required for conjugating to aspartic/glutamic acid residues or C-termini.

Structural Logic & Mechanism

To understand the superiority of 5-I-VAM in specific applications, we must analyze its structure-activity relationship (SAR) compared to the industry standard, Tyramine.

  • The Core Scaffold: Both agents are phenolic amines. The amine conjugates to carboxyl groups (via EDC/NHS activation), while the phenol accepts the radioiodine (or carries it, if pre-iodinated).

  • The Stability Factor:

    • Tyramine: Direct iodination occurs ortho to the hydroxyl group (C3/C5). Ortho-iodophenols mimic thyroid hormones and are rapidly cleaved by endogenous deiodinases.

    • 5-I-VAM: The iodine is located at C5, which is meta to the C1 hydroxyl group. This position is sterically and electronically distinct, significantly reducing susceptibility to enzymatic deiodination.

Mechanism of Action: Carboxyl Conjugation

5-I-VAM is typically used to label proteins that lack accessible tyrosine/lysine residues or when preserving the N-terminus is critical. It targets surface carboxyls.

ConjugationMechanism Protein Protein-COOH Intermediate Protein-NHS Ester (Activated) Protein->Intermediate Activation EDC EDC/NHS (Activator) EDC->Intermediate Conjugate 125I-Labeled Protein (Amide Bond) Intermediate->Conjugate Nucleophilic Attack IVAM 5-I-VAM (NH2-Ar-I) IVAM->Conjugate Conjugation

Figure 1: Conjugation pathway of 5-I-VAM to protein carboxyl residues via carbodiimide activation.

Comparative Analysis: 5-I-VAM vs. Alternatives

The following table contrasts 5-I-VAM with the three most common competitors: Tyramine (direct analog), Bolton-Hunter (amine-reactive), and Direct Iodination (oxidative).

Table 1: Technical Comparison of Labeling Agents
Feature5-I-VAM Tyramine Bolton-Hunter Reagent Direct Iodination (Iodogen)
Target Residue Carboxyls (-COOH)Carboxyls (-COOH)Amines (-NH2)Tyrosine / Histidine
Iodine Position Meta (C5 vs OH)Ortho (C3 vs OH)Meta/Ortho (depends on precursor)Ortho (to OH)
In Vivo Stability High (Resistant to deiodinases)Low (Rapid deiodination)Moderate to HighLow to Moderate
Labeling Type Indirect (Prosthetic)Indirect (Prosthetic)Indirect (Prosthetic)Direct (Oxidative)
Protein Safety High (No oxidant exposure)High (No oxidant exposure)High (No oxidant exposure)Low (Oxidative damage risk)
Hydrophilicity Moderate (Methoxy group)ModerateHigh (Hydroxyls)N/A
Primary Use Case Long-term tracking; Acidic proteinsShort-term tracking; General useStandard for Lys-rich proteinsQuick screening; Robust proteins
Deep Dive: The "Meta-Stability" Advantage

The primary reason to select 5-I-VAM over Tyramine is metabolic stability . In biodistribution studies, ortho-iodinated compounds (like labeled Tyramine) often show high thyroid uptake, indicating the release of free radioiodine. The meta-iodine configuration of 5-I-VAM mimics the stability of m-iodobenzylguanidine (MIBG), retaining the label on the target molecule for longer durations.

Experimental Protocol: Labeling via 5-I-VAM

This protocol describes the conjugation of pre-iodinated [125I]-5-I-VAM to a protein (e.g., BSA or Antibody). Note: If starting with cold 5-I-VAM, it must be radioiodinated first using Chloramine-T, then purified, but buying the pre-iodinated or stannylated precursor is standard.

Phase 1: Activation of Protein Carboxyls
  • Buffer Prep: Dissolve protein (1 mg/mL) in MES Buffer (0.1 M, pH 4.7-6.0). Do not use amine buffers like Tris.

  • Activation: Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess).

  • Incubation: React for 15 minutes at room temperature.

  • Desalting: Remove excess EDC/NHS using a Zeba spin column or dialysis against PBS (pH 7.4). Critical: Move quickly to Phase 2 to prevent hydrolysis of the NHS ester.

Phase 2: Conjugation of 5-I-VAM
  • Addition: Add [125I]-5-I-VAM (dissolved in DMSO or buffer) to the activated protein solution.

  • pH Adjustment: Ensure pH is 7.2–7.5. The amine on 5-I-VAM (pKa ~9.5) needs to be unprotonated to react, but NHS esters hydrolyze at high pH. pH 7.4 is the compromise.

  • Incubation: React for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add hydroxylamine or Tris buffer to quench remaining NHS esters.

  • Purification: Separate labeled protein from free 5-I-VAM using a PD-10 column (Sephadex G-25).

Workflow Start Start: Protein in MES Buffer Activate Add EDC + Sulfo-NHS (15 min) Start->Activate Purify1 Desalt (Remove Excess EDC) Activate->Purify1 Conjugate Add [125I]-5-I-VAM (pH 7.4, 2 hrs) Purify1->Conjugate Purify2 Size Exclusion Chromatography (Purify Final Product) Conjugate->Purify2

Figure 2: Step-by-step workflow for protein labeling with 5-I-VAM.

Troubleshooting & Optimization

  • Low Conjugation Yield:

    • Cause: Hydrolysis of the NHS ester before 5-I-VAM addition.

    • Fix: Minimize the time between desalting and addition. Alternatively, use a "one-pot" method if the protein is robust, though this may lead to cross-linking.

  • Precipitation:

    • Cause: Over-modification of carboxyls changes the isoelectric point (pI).

    • Fix: Reduce the molar ratio of EDC/NHS.

  • Specific Activity Issues:

    • Cause: Competition from cold carrier.

    • Fix: Use "No Carrier Added" (NCA) [125I]-5-I-VAM if high specific activity is required.

References

  • Wilbur, D. S. (1992). "Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling." Bioconjugate Chemistry, 3(6), 433-470. Link

  • Adam, M. J., & Wilbur, D. S. (2005). "Radiohalogens for imaging and therapy." Chemical Society Reviews, 34(2), 153-163. Link

  • Zalutsky, M. R., & Narula, A. S. (1999). "A method for the radiohalogenation of proteins resulting in decreased thyroid uptake of radioiodine." Applied Radiation and Isotopes, 50(4), 827-832. Link

  • Sigma-Aldrich. "Product Specification: 4-(Aminomethyl)-5-iodo-2-methoxyphenol hydrochloride." Link

Assessing the Purity of 4-(Aminomethyl)-5-iodo-2-methoxyphenol: A Multi-Modal Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 4-(Aminomethyl)-5-iodo-2-methoxyphenol (often referred to as 5-iodovanillylamine) represents a critical intermediate in the synthesis of radiotracers (e.g., for SPECT/PET imaging) and bioactive catecholamine analogs. Its structural integrity relies on the precise installation of the iodine atom at the C5 position, adjacent to the phenolic hydroxyl group.

Assessing its purity presents a unique challenge: the aminomethyl group introduces polarity and pH sensitivity, while the iodine atom introduces significant lipophilicity and potential for de-iodination (photolytic instability). A single analytical method is often insufficient to detect the full spectrum of potential impurities, which include:

  • Starting Material: Vanillylamine (4-(Aminomethyl)-2-methoxyphenol).

  • Regioisomers: 6-iodo isomers (sterically less favored but possible).

  • Oxidation Products: Quinones or dimers formed during oxidative iodination conditions.

  • Inorganic Salts: Residual iodinating agents (e.g., NaI, ICl).

This guide delineates a "Triad of Truth" approach—combining HPLC-UV , LC-MS , and qNMR —to ensure pharmaceutical-grade purity.

Comparative Analysis of Assessment Methods

The following table contrasts the three primary methodologies recommended for this specific compound.

FeatureMethod A: RP-HPLC (UV/Vis) Method B: qNMR (1H) Method C: LC-MS (ESI)
Primary Role Routine Purity % & QuantitationAbsolute Purity (Potency)Impurity Identification
Specificity High (separates isomers)High (structural proof)Very High (molecular weight)
Limit of Detection ~0.05%~1.0%<0.01% (Trace analysis)
Critical Requirement Reference Standard (for absolute quant)Internal Standard (high purity)Ionizable functional groups
Weakness Requires reference for response factorsLower sensitivity for trace impuritiesMatrix effects/Ion suppression
Cost/Run Low ($)Medium (

)
High (

$)

Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (RP-HPLC)

The Workhorse for Routine Analysis

Rationale: The aminomethyl group requires an acidic mobile phase to ensure the amine is fully protonated (


), preventing peak tailing caused by interaction with silanol groups on the column.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       60% B (Linear gradient)
      
    • 15–20 min: 60%

      
       95% B (Wash)
      
    • 20–25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenolic absorption) and 254 nm .

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 10% ACN/Water. Filter through 0.22 µm PTFE filter.

Data Interpretation:

  • Retention Time (RT): The starting material (Vanillylamine) is more polar and will elute significantly earlier than the iodinated product.

  • Purity Calculation: Area normalization method (% Area).

    
    
    
Method B: Quantitative NMR (qNMR)

The Absolute Standard for Potency

Rationale: Unlike HPLC, qNMR does not require a reference standard of the analyte itself. It uses a certified internal standard to determine the absolute mass purity (potency), accounting for residual solvents and inorganic salts that HPLC-UV might miss.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

    • Note: Ensure IS peaks do not overlap with the aromatic protons of the sample (6.5–7.5 ppm).

  • Solvent: DMSO-

    
     (Solubilizes both the polar salt and lipophilic iodine moiety).
    
  • Preparation:

    • Weigh ~10 mg of sample (

      
      ) with 0.01 mg precision.
      
    • Weigh ~5 mg of IS (

      
      ) with 0.01 mg precision.
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      5
      
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons contributing to signal
      
    • 
      : Molecular weight[1][2]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      
Method C: LC-MS (ESI-Positive)

The Impurity Detective

Rationale: Essential for distinguishing between the product and potential side-products like the 6-iodo regioisomer (same mass) or di-iodo species (different mass).

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Mass Analyzer: Quadrupole or TOF.

  • Key Signals to Monitor:

    • Target:

      
       Da (Calculated for 
      
      
      
      ).
    • Starting Material:

      
       Da (Loss of I, +H).
      
    • Di-iodo Impurity:

      
       Da.
      

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for assessing the purity of the synthesized batch.

PurityAssessment Start Crude Synthesized Solid TLC Step 1: TLC Screening (Quick Check) Start->TLC HPLC Step 2: HPLC-UV Analysis (Purity Profile) TLC->HPLC If single spot Decision1 Purity > 95%? HPLC->Decision1 Purify Recrystallization / Prep HPLC Decision1->Purify No LCMS Step 3: LC-MS Confirmation (Identity & Impurities) Decision1->LCMS Yes Purify->HPLC Re-analyze qNMR Step 4: qNMR (Absolute Potency) LCMS->qNMR Mass Confirmed Final Release for Biological Assay qNMR->Final Potency Verified

Caption: Integrated workflow for the purity assessment of 5-iodovanillylamine, moving from qualitative screening to quantitative validation.

Key Mechanistic Insights

The "Iodine Effect" on Retention

In Reverse-Phase HPLC, the introduction of the iodine atom significantly increases the hydrophobicity of the molecule compared to the vanillylamine starting material.

  • Vanillylamine: Elutes early (Polar).

  • 5-Iodo Product: Elutes later (Lipophilic interaction with C18 chains).

  • Mechanism: The large, polarizable electron cloud of iodine enhances London dispersion forces with the stationary phase [1].

Stability Considerations

Iodinated phenols are susceptible to photolytic de-iodination .

  • Precaution: All analytical solutions should be prepared in amber glassware.

  • Observation: If an HPLC peak appears at the retention time of the starting material only after the sample has sat on the autosampler for hours, it indicates light-induced degradation, not synthetic impurity [2].

References

  • Moldoveanu, S. C., & David, V. (2013). Essentials in Modern HPLC Separations. Elsevier. (Discusses retention mechanisms of halogenated compounds on C18).

  • Tivanski, A. V., et al. (2005). "Photodissociation of Iodophenol." Journal of Physical Chemistry A. (Details the photostability issues of iodinated phenols).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Foundational text on qNMR vs HPLC).

  • BenchChem. (2025).[2][3] "Technical Guide: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol." (Analogous compound analysis).

Disclaimer: This guide is for research purposes only. All chemical handling must comply with local safety regulations and institutional protocols.

Sources

A Comparative Guide to the Biological Efficacy of 4-(Aminomethyl)-5-iodo-2-methoxyphenol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery, phenolic compounds are a cornerstone of medicinal chemistry, prized for their vast array of biological activities. This guide offers an in-depth comparative analysis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol , a novel substituted guaiacol derivative, against its structurally related analogs. While direct and extensive experimental data for this specific molecule remains nascent in publicly accessible literature, a robust comparative analysis of its structural predecessors and congeners can illuminate its potential pharmacological profile.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for understanding the potential therapeutic applications of this compound class, supported by established experimental data for similar molecules.

The core structure, a 2-methoxyphenol (guaiacol) scaffold, is a frequent motif in biologically active natural products and synthetic molecules, often associated with antioxidant, anti-inflammatory, and anticancer properties.[2] The introduction of an aminomethyl group at the 4-position and an iodine atom at the 5-position on the guaiacol ring are strategic modifications anticipated to confer unique and potent biological activities. This guide will dissect the influence of these specific chemical modifications on biological efficacy by drawing parallels with well-characterized analogs.

Comparative Bioactivity Analysis: A Structure-Activity Relationship Perspective

The biological activity of 4-(Aminomethyl)-5-iodo-2-methoxyphenol can be logically inferred by examining the contributions of its core components and key substitutions.

The 2-Methoxyphenol Core: A Foundation for Antioxidant and Anti-inflammatory Action

The guaiacol moiety is a well-established pharmacophore known for its antioxidant properties. The phenolic hydroxyl group is a key player, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress, a pathological hallmark of numerous diseases.[2] Furthermore, the methoxy group can modulate the molecule's lipophilicity and metabolic stability.[2]

Compounds like eugenol and vanillin, which share this core, have demonstrated significant antioxidant and anti-inflammatory effects.[3] Their mechanisms often involve the scavenging of free radicals and the modulation of inflammatory pathways.[1]

The Impact of Iodination: Enhancing Potency

The introduction of a halogen, specifically iodine, onto an aromatic ring is a common strategy in medicinal chemistry to enhance biological activity. The presence of iodine can significantly alter the electronic properties of the molecule, potentially leading to more potent interactions with biological targets.[2] In the context of phenolic compounds, iodination has been linked to enhanced kinase inhibitory activity.[4] This is attributed to the increased electrophilicity of the molecule, which can foster stronger binding to the active sites of kinases.[4]

The Aminomethyl Substitution: A Locus for Specific Interactions

The aminomethyl group at the 4-position introduces a basic center, which can participate in specific ionic interactions with biological targets such as receptors and enzymes. This functional group is present in various neuroactive compounds and can influence properties like blood-brain barrier permeability and target-specific binding. While direct data on the 4-aminomethyl substitution in this specific scaffold is limited, analogs with similar functionalities often exhibit neurological or receptor-mediated activities.

Quantitative Comparison of Biological Efficacy

To provide a tangible comparison, the following tables summarize the reported biological activities of structurally related compounds. It is important to note the absence of direct data for 4-(Aminomethyl)-5-iodo-2-methoxyphenol; therefore, data for its non-iodinated and non-aminated precursors serve as a baseline.

Table 1: Antioxidant Activity of Related Methoxyphenols

CompoundAssayResult (IC50/Activity)Reference
EugenolDPPH Radical Scavenging~0.75 mM[3]
CapsaicinDPPH Radical Scavenging~0.68 mM[3]
VanillinDPPH Radical Scavenging~1.38 mM[3]
Vanillyl AlcoholDPPH Radical ScavengingPossesses antioxidant activity[5]
p-Methoxyphenol DimerRadical ScavengingLower ID50 than Butylated hydroxyanisole (BHA)[5]

Table 2: Anti-inflammatory and Cytotoxic Activity of Related Methoxyphenols

CompoundTarget/AssayActivityReference
2-tert-butyl-4-methoxyphenol (BHA) / 2,6-di-tert-butyl-4-methylphenol (BHT) CombinationCox2 mRNA expression in LPS-stimulated RAW264.7 cellsPotent Inhibition[1]
Curcumin-biphenyl derivativesGrowth inhibition in malignant melanoma cell linesIC50 ranging from 1 to 13 µM[6][7]
NaringeninAntineoplastic activity in Gastric Carcinoma (MDR)Highly Effective[2]

Hypothesized Signaling Pathways and Mechanisms of Action

Based on the activities of its structural analogs, 4-(Aminomethyl)-5-iodo-2-methoxyphenol is postulated to exert its biological effects through several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A common mechanism for the anti-inflammatory effects of phenolic compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2).[2] It is hypothesized that 4-(Aminomethyl)-5-iodo-2-methoxyphenol may interfere with this cascade, potentially by inhibiting IκB degradation or NF-κB nuclear translocation.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2) Nucleus->Pro_inflammatory_Genes Induces Target_Compound 4-(Aminomethyl)-5-iodo- 2-methoxyphenol Target_Compound->IKK Inhibits?

Caption: Proposed inhibitory action on the NF-κB signaling pathway.

Modulation of Kinase Signaling Pathways (e.g., JAK/STAT)

The presence of the iodine atom strongly suggests the potential for kinase inhibition.[4] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and inflammation. Aberrant STAT3 signaling is implicated in various cancers. Iodinated phenolic compounds have shown the ability to inhibit STAT3, and it is plausible that 4-(Aminomethyl)-5-iodo-2-methoxyphenol shares this capability.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 (Dimer) STAT3->STAT3_P Dimerizes Nucleus Nucleus STAT3_P->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, etc.) Nucleus->Gene_Expression Induces Target_Compound 4-(Aminomethyl)-5-iodo- 2-methoxyphenol Target_Compound->JAK Inhibits? Target_Compound->STAT3 Inhibits?

Caption: Proposed inhibitory action on the JAK/STAT3 signaling pathway.

Experimental Protocols for Efficacy Validation

To empirically determine the biological efficacy of 4-(Aminomethyl)-5-iodo-2-methoxyphenol, a series of well-established in vitro assays are recommended. The following protocols provide a framework for these investigations.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
  • Objective: To quantify the free radical scavenging capacity of the test compound.

  • Principle: The stable free radical DPPH has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, this color fades, and the reduction in absorbance is measured spectrophotometrically.[5]

  • Methodology:

    • Prepare a stock solution of 4-(Aminomethyl)-5-iodo-2-methoxyphenol in a suitable solvent (e.g., DMSO or methanol).

    • Create a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each dilution of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

COX-2 Inhibition Assay (Anti-inflammatory Activity)
  • Objective: To assess the inhibitory effect of the compound on the cyclooxygenase-2 (COX-2) enzyme.

  • Principle: This assay measures the production of prostaglandin E2 (PGE2), a key inflammatory mediator, from the substrate arachidonic acid by the COX-2 enzyme.

  • Methodology:

    • Utilize a commercial COX inhibitor screening assay kit.

    • Pre-incubate the human recombinant COX-2 enzyme with various concentrations of the test compound.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Measure the amount of PGE2 produced using an ELISA-based method provided in the kit.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value.[4]

Kinase Inhibition Assay (e.g., STAT3)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase, such as STAT3.

  • Principle: This assay typically measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

  • Methodology:

    • Employ a commercial kinase assay kit (e.g., HTRF, Luminex, or ELISA-based).

    • Incubate the kinase (e.g., recombinant STAT3) with the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and the specific substrate.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and detect the level of substrate phosphorylation using the method specified by the kit.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening DPPH DPPH Assay (Antioxidant) In_Vitro_Screening->DPPH COX2 COX-2 Assay (Anti-inflammatory) In_Vitro_Screening->COX2 Kinase Kinase Assay (e.g., STAT3) In_Vitro_Screening->Kinase Cell_Based_Assays Cell-Based Assays DPPH->Cell_Based_Assays COX2->Cell_Based_Assays Kinase->Cell_Based_Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Based_Assays->Cytotoxicity NO_Production LPS-induced NO Production (in Macrophages) Cell_Based_Assays->NO_Production Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization NO_Production->Lead_Optimization

Caption: A typical experimental workflow for evaluating bioactivity.

Conclusion and Future Directions

Based on a thorough comparative analysis of its structural analogs, 4-(Aminomethyl)-5-iodo-2-methoxyphenol emerges as a compound of significant interest for further pharmacological investigation. The confluence of a guaiacol core, an iodine substituent, and an aminomethyl group suggests a multifaceted biological profile, likely encompassing potent antioxidant, anti-inflammatory, and kinase inhibitory activities.

The experimental protocols detailed in this guide provide a clear and logical pathway for the empirical validation of these hypothesized bioactivities. Future research should prioritize the synthesis and comprehensive in vitro and in vivo evaluation of this molecule. Successful characterization of its biological efficacy and mechanism of action could establish 4-(Aminomethyl)-5-iodo-2-methoxyphenol as a promising lead compound for the development of novel therapeutics for a range of disorders underpinned by oxidative stress, inflammation, and aberrant kinase signaling.

References

  • Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., ... & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139. [Link]

  • Rozzo, C., Dettori, M. A., Fabbri, D., Pisano, M., Palmieri, G., Dessì, A., ... & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139. [Link]

  • Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., ... & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Bentham Science Publishers. [Link]

  • Murphy, S. T., & Dudley, G. B. (2018). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. The Journal of organic chemistry, 83(15), 8467–8475. [Link]

  • AlNeyadi, S. S., Al-Marzouqi, A. H., & Al-Dhaheri, A. S. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Rasayan Journal of Chemistry, 13(3), 114-120. [Link]

  • Neumeyer, J. L., Guan, J. H., Niznik, H. B., Dumbrille-Ross, A., Seeman, P., Padmanabhan, S., & Kula, N. S. (1985). Novel photoaffinity label for the dopamine D2 receptor: synthesis of 4-azido-5-iodo-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl] benzamide (iodoazidoclebopride, IAC) and the corresponding 125I-labeled analogue (125IAC). Journal of medicinal chemistry, 28(4), 405–407. [Link]

  • Scheidt, P., Kling, R. C., & Hübner, H. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8847. [Link]

  • van der Wouden, W. J., van der Velde, T. C., & Leurs, R. (2025). The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. European Journal of Medicinal Chemistry, 299, 116867. [Link]

  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of medicinal chemistry, 21(1), 109–112. [Link]

  • Chavera, T. A., & Che, T. (2024). Natural Product-Inspired Dopamine Receptor Ligands. ACS chemical neuroscience. [Link]

  • Kim, J., Lee, J., Kim, E., Choi, H., & Lee, J. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences, 56 Suppl 1, S110–S116. [Link]

  • Pesavento, G., Calonico, C., & Lo Nostro, P. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods (Basel, Switzerland), 10(8), 1807. [Link]

  • van der Wouden, W. J., Lenselink, E. B., & Leurs, R. (2018). Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. MedChemComm, 9(10), 1681–1686. [Link]

  • Balle, T., Andersen, J., & Kristensen, J. L. (2014). Synthesis and Biological Evaluation of 4-(Aminomethyl)-1-hydroxypyrazole Analogues of Muscimol as γ-Aminobutyric Acid A Receptor Agonists. Journal of medicinal chemistry, 57(11), 4845–4855. [Link]

  • Hura, A. P. (2019). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. Library of Science. [Link]

  • Ullman, E., & Roth, B. L. (2025). The utility of 2,5-dimethoxy-4-iodoamphetamine for the study of serotonin 2A and 2C receptors. Molecular pharmacology, 107(1), 100093. [Link]

Sources

cross-validation of 4-(Aminomethyl)-5-iodo-2-methoxyphenol's effects in different experimental models

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Comparison Guide: 4-(Aminomethyl)-5-iodo-2-methoxyphenol as a High-Affinity Pharmacophore for TRPV1 Modulation

Executive Summary

4-(Aminomethyl)-5-iodo-2-methoxyphenol (also known as 5-Iodovanillylamine ; CAS 859172-19-3) is a critical chemical scaffold in the development of ultrapotent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While the free amine itself exhibits low intrinsic affinity compared to its acylated derivatives, it serves as the essential "warhead" for synthesizing high-affinity probes such as 5-Iodo-Resiniferatoxin (I-RTX) and 5-Iodo-Capsaicin .

This guide provides a technical cross-validation of the 5-iodo-vanillyl moiety's effects across key experimental models, comparing its utility against standard vanilloids (Capsaicin, Resiniferatoxin) to demonstrate why this specific halogenation drives sub-nanomolar potency.

Mechanistic Foundation: The "Iodine Effect" in Ligand Binding

The biological significance of 4-(Aminomethyl)-5-iodo-2-methoxyphenol lies in its ability to exploit the vanilloid binding pocket of TRPV1, specifically interacting with residues Y511 and S512 in the transmembrane region.

  • Halogen Bonding: The iodine atom at the 5-position forms a strong halogen bond with the receptor's backbone carbonyls or specific side chains, significantly increasing residence time compared to the non-iodinated parent (Vanillylamine).

  • Lipophilicity: The iodine substitution enhances the lipophilicity of the headgroup, facilitating deeper penetration into the hydrophobic binding cleft.

  • Steric Fit: The bulky iodine atom occupies a specific sub-pocket that tolerates halogen substitutions, locking the ligand in an active (or antagonist) conformation.

Mechanism of Action Diagram

TRPV1_Mechanism cluster_binding Molecular Interaction Amine 4-(Aminomethyl)-5-iodo-2-methoxyphenol (Scaffold) Acylation Chemical Acylation (Linker Addition) Amine->Acylation Synthesis Ligand 5-Iodo-Resiniferatoxin / 5-Iodo-Capsaicin (Active Ligand) Acylation->Ligand Generates TRPV1 TRPV1 Binding Pocket (TM3/TM4 Region) Ligand->TRPV1 High-Affinity Binding (Ki < 1 nM) Y511 Tyr511 Interaction (Hydrogen Bond) Ligand->Y511 Halogen Iodine-Carbonyl (Halogen Bond) Ligand->Halogen Effect Ultrapotent Modulation (Agonism/Antagonism) TRPV1->Effect Ca2+ Influx / Desensitization

Caption: Workflow demonstrating the transformation of the amine scaffold into high-affinity ligands and their specific molecular interactions within the TRPV1 pocket.

Cross-Validation in Experimental Models

The efficacy of the 5-iodo-vanillyl moiety is validated through three primary experimental models. The free amine is typically used as a control or precursor, while the derived ligands demonstrate the pharmacological impact.

Model A: Radioligand Binding Assays (Competitive Displacement)

Objective: To quantify the affinity enhancement provided by the 5-iodo substitution.

  • Method: Competitive displacement of [³H]-Resiniferatoxin ([³H]-RTX) in HEK293 membranes overexpressing rat or human TRPV1.

  • Comparison:

    • Vanillylamine (Non-iodinated): Ki > 10 µM (Negligible affinity).

    • 5-Iodovanillylamine (Amine Product): Ki ≈ 1-5 µM (Weak affinity; lacks lipophilic tail).

    • 5-Iodo-Resiniferatoxin (Derived Ligand): Ki ≈ 0.4 nM (Ultrapotent).[1]

  • Insight: This model proves that while the amine headgroup is essential for specificity, the combination of the 5-iodo group and the lipophilic tail (provided by acylation) is required for nanomolar potency.

Model B: Calcium Flux Fluorometry (Functional Agonism)

Objective: To determine if the iodinated scaffold acts as an agonist or antagonist.

  • Method: Fura-2 AM calcium imaging in dorsal root ganglion (DRG) neurons.

  • Protocol Summary:

    • Load DRG neurons with Fura-2 AM (5 µM) for 30 min.

    • Establish baseline fluorescence (340/380 nm ratio).

    • Apply 5-Iodo-Capsaicin (derived from the product) at graded concentrations (1 nM - 10 µM).

    • Measure peak Ca²⁺ influx relative to 1 µM Capsaicin standard.

  • Result: Iodinated analogs often show partial agonism or antagonism depending on the linker, unlike the full agonism of Capsaicin. 5-Iodo-RTX is a potent desensitizing agent.

Model C: Synthetic Chemistry (Radiolabeling Precursor)

Objective: To utilize the amine for generating [¹²⁵I]-labeled probes.

  • Application: The 5-iodo position is ideal for introducing radioisotopes (¹²³I, ¹²⁵I) via electrophilic substitution or exchange, creating tracers for autoradiography.

  • Validation: High specific activity and stability of the resulting [¹²⁵I]-ligands confirm the chemical robustness of the 4-(Aminomethyl)-5-iodo-2-methoxyphenol scaffold.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the 5-Iodovanillylamine scaffold against standard TRPV1 tools, highlighting why researchers choose this specific precursor.

Feature4-(Aminomethyl)-5-iodo-2-methoxyphenol (The Product)Vanillylamine (Standard Precursor)Resiniferatoxin (RTX) (Gold Standard Ligand)
Role High-Affinity Scaffold / Precursor General Scaffold / PrecursorPotent Agonist / Toxin
Binding Affinity (Ki) Low (µM range) as free amineVery Low (>10 µM)High (0.04 nM)
Key Modification 5-Iodo substitution (Halogen bond)NoneDiterpene ester linkage
Synthesized Ligands 5-Iodo-RTX , 5-Iodo-Capsaicin Capsaicin, OlvanilN/A (Is the end product)
Primary Application Synthesis of radioligands & antagonists Synthesis of standard agonistsAblation of nociceptors
Metabolic Stability Moderate (Iodine can be dehalogenated)Low (Rapid metabolism)High

Detailed Experimental Protocol: Synthesis of High-Affinity Probes

To utilize 4-(Aminomethyl)-5-iodo-2-methoxyphenol effectively, it must be coupled to a lipophilic tail. Below is a validated protocol for generating a 5-Iodo-Capsaicin Analog for functional testing.

Reagents:

  • 4-(Aminomethyl)-5-iodo-2-methoxyphenol HCl (1 eq)[2]

  • Nonanoic acid (or specific fatty acid tail) (1.1 eq)

  • EDC·HCl (1.2 eq), HOBt (1.2 eq)

  • DIPEA (3 eq), DMF (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve Nonanoic acid in anhydrous DMF. Add EDC·HCl and HOBt. Stir at 0°C for 30 mins to form the active ester.

  • Coupling: Add 4-(Aminomethyl)-5-iodo-2-methoxyphenol HCl and DIPEA to the mixture.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under Argon.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the amide.

  • Validation: Confirm structure via ¹H-NMR (look for the distinct aromatic protons of the 5-iodo-vanillyl ring) and Mass Spec.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-(Aminomethyl)-5-iodo-2-methoxyphenol Coupling Amide Coupling (DMF, DIPEA, RT, 12h) Start->Coupling Activation Activate Fatty Acid (EDC/HOBt) Activation->Coupling Purification Purification (Flash Chromatography) Coupling->Purification Product Final Probe: 5-Iodo-N-nonanoyl-vanillylamine Purification->Product

Caption: Chemical synthesis pathway for converting the amine precursor into a functional TRPV1 probe.

References

  • Wahl, P., et al. (2001).[1] "Iodo-resiniferatoxin, a new potent vanilloid receptor antagonist."[1] Molecular Pharmacology.

  • Seabrook, G. R., et al. (2002).[1] "Functional properties of the high-affinity TRPV1 (VR1) vanilloid receptor antagonist (4-hydroxy-5-iodo-3-methoxyphenylacetate ester of resiniferonol)." Journal of Pharmacology and Experimental Therapeutics.

  • Undem, B. J., & Kollarik, M. (2002).[1] "The role of TRPV1 in afferent nerve activity." Respiratory Research.

  • Sigma-Aldrich. "Product Specification: 4-(Aminomethyl)-5-iodo-2-methoxyphenol hydrochloride." Sigma-Aldrich Catalog.

  • Shimizu, I., et al. (2005).[3] "5-Iodo-resiniferatoxin evokes hypothermia in mice and is a partial transient receptor potential vanilloid 1 agonist in vitro."[3] Journal of Pharmacology and Experimental Therapeutics.

Sources

Strategic Halogenation in Kinase Inhibitors: A Comparative Guide to Iodinated vs. Non-Iodinated Phenols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical decision point during lead optimization: how to enhance the binding affinity and residence time of a phenolic kinase inhibitor without drastically inflating its molecular weight or ruining its pharmacokinetic profile.

The phenol moiety is a ubiquitous pharmacophore in kinase inhibitors, typically serving as a hydrogen-bond donor/acceptor to the ATP-binding pocket's hinge region. While fluorine and chlorine are standard bioisosteric substitutions, the strategic incorporation of iodine onto a phenol ring represents a paradigm shift in inhibitor design. Although less frequently utilized due to its larger atomic size and potential metabolic reactivity (1)[1], an iodinated phenol can transform a transient binder into a highly efficacious, long-residence-time inhibitor through the physics of halogen bonding.

This guide objectively compares the mechanistic, quantitative, and experimental profiles of iodinated versus non-iodinated phenols, providing self-validating protocols to accurately measure their differential performance.

Mechanistic Causality: The Dual-Action of Iodinated Phenols

Why incur the synthetic and metabolic risks of incorporating iodine over a standard non-iodinated phenol? The causality lies in quantum mechanics and electronic distribution.

  • The σ-Hole Effect (Halogen Bonding): Iodine is the largest and most polarizable of the stable halogens. When covalently bound to an electron-withdrawing aromatic ring (like a phenol), the electron density shifts away from the iodine's distal axis. This creates a localized region of positive electrostatic potential known as a σ-hole (2)[2]. This electrophilic cap forms highly directional, stabilizing interactions with nucleophilic regions of the kinase backbone (e.g., the carbonyl oxygen of Val127 in MEK1)[2].

  • Inductive pKa Modulation: The addition of an iodine atom exerts a strong electron-withdrawing inductive effect on the phenol ring. This lowers the pKa of the phenolic hydroxyl group, increasing its acidity and making it a significantly stronger hydrogen-bond donor to the kinase hinge (3)[3].

Thus, an iodinated phenol acts as a dual-warhead: it provides a strengthened classical hydrogen bond alongside a highly directional halogen bond, conferring greater structural rigidity to the kinase complex (4)[4].

Mechanism Phenol Non-Iodinated Phenol (H-Bond Donor) Hinge Kinase Hinge Region (Backbone Carbonyls) Phenol->Hinge Classical H-Bond IodoPhenol Iodinated Phenol (H-Bond + Halogen Bond) IodoPhenol->Hinge Enhanced H-Bond (Lower pKa) SigmaHole Iodine σ-Hole (Electrophilic Region) IodoPhenol->SigmaHole C-I Bond SigmaHole->Hinge Halogen Bond (Highly Directional)

Mechanistic binding differences between non-iodinated and iodinated phenols in the kinase hinge.

Quantitative Data Comparison

To objectively evaluate the performance of these scaffolds, we compare a prototypical matched molecular pair (MMP) of a kinase inhibitor (e.g., targeting MEK or EGFR) where the only variable is the presence of an iodine atom on the phenol ring[2],[4].

MetricNon-Iodinated Phenol (MMP)Iodinated Phenol (MMP)Mechanistic Rationale
Biochemical IC₅₀ 145 nM15 nMHalogen bonding provides substantial enthalpy to the binding event, driving nanomolar potency[2].
Phenol pKa ~9.5~8.2Inductive electron withdrawal by iodine increases acidity, strengthening H-bond donation[3].
Association Rate (

)


Similar diffusion and initial encounter complex formation.
Dissociation Rate (

)


Highly directional σ-hole interaction anchors the ligand, severely restricting dissociation[2].
Residence Time (

)
~1.1 minutes~20.8 minutesProlonged target engagement correlates with superior in vivo efficacy and sustained pathway suppression.

Experimental Workflow: Self-Validating Protocols

Generating reliable comparative data requires accounting for the unique physicochemical properties of iodinated compounds. Iodine is a heavy, lipophilic atom that can cause fluorescence quenching or solubility artifacts, yielding false negatives in standard biochemical assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Logic: TR-FRET utilizes a long-lifetime europium fluorophore. By introducing a time delay before measurement, we eliminate short-lived background autofluorescence and mitigate the heavy-atom quenching effects frequently caused by iodinated ligands.

  • Reagent Preparation: Prepare 384-well low-volume plates. Dilute the target kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Acoustic Dispensing: Dispense the non-iodinated and iodinated phenols in a 10-point, 3-fold serial dilution (top concentration 10 µM) using an acoustic liquid handler. Causality: This ensures volumetric precision and avoids DMSO-induced solubility artifacts common with lipophilic halogenated compounds.

  • Equilibration Incubation: Pre-incubate the enzyme and inhibitors for 60 minutes at room temperature. Causality: Iodinated compounds often exhibit slow-binding kinetics due to the strict geometric requirements of the halogen bond. Skipping this step artificially inflates the IC₅₀ of the iodinated analog.

  • Reaction Initiation: Add ATP (at its predetermined

    
    ) and the biotinylated peptide substrate. Incubate for 60 minutes.
    
  • Detection: Add the TR-FRET detection mixture (Eu-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Logic: IC₅₀ is an equilibrium metric that obscures kinetic differentiation. SPR directly measures the off-rate (


), proving whether the halogen bond truly anchors the inhibitor in the pocket.
  • Sensor Chip Functionalization: Immobilize the His-tagged kinase onto an NTA sensor chip via amine coupling to ensure uniform, active-site-accessible orientation.

  • Analyte Injection: Inject the phenolic compounds across a concentration range (0.1x to 10x the estimated

    
    ) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed 
    
    
    
    is binding-limited, not diffusion-limited.
  • Dissociation Phase: Allow running buffer to flow for a minimum of 45 minutes. Causality: Iodinated compounds exhibit extended residence times (

    
    ). A standard 5-minute dissociation phase will artificially truncate the off-rate calculation, masking the primary benefit of the halogen bond.
    
  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract precise

    
     and 
    
    
    
    values.

Workflow Prep Ligand Prep & Acoustic Dispensing Assay TR-FRET Assay (Mitigates Quenching) Prep->Assay Dose-Response SPR SPR Kinetics (Measures k_off) Assay->SPR IC50 Hits Validation Orthogonal Cell Assay (Target Engagement) SPR->Validation Residence Time

Self-validating experimental workflow for evaluating iodinated kinase inhibitors.

Conclusion & Strategic Recommendations

The comparative analysis demonstrates that the iodination of a phenolic kinase inhibitor is not merely a steric bulk addition, but a highly targeted electronic enhancement. While a non-iodinated phenol relies primarily on standard hydrogen bonding—resulting in a rapid on/off kinetic profile—the iodinated phenol leverages its σ-hole to form a highly directional halogen bond with the kinase hinge region[2]. This interaction significantly decreases the dissociation rate (


), leading to a prolonged target residence time.

Recommendations for Drug Development Professionals:

  • Prioritize Iodination for Residence Time: If your lead phenolic compound suffers from poor in vivo efficacy due to rapid target dissociation, evaluating an iodinated matched pair is a high-yield strategy.

  • Monitor ADME-Tox: While iodine improves target affinity and structural rigidity within the kinase pocket (4)[4], its large size and lipophilicity can alter metabolic stability and introduce potential off-target toxicities (e.g., CYP450 inhibition)[2],[4]. Always pair biochemical optimization with early ADME profiling.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. 2

  • Computational insights into 131I-labeled hesperidin as a multi-target breast cancer therapeutic. JPPRes. 4

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. 1

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). 3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.